4-Chloro-2-fluoronicotinaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOHTQAJLZPNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704600 | |
| Record name | 4-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232432-20-0 | |
| Record name | 4-Chloro-2-fluoro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1232432-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluoropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-fluoropyridine-3-carbaldehyde | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-2-fluoronicotinaldehyde: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluoronicotinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the aldehyde, chloro, and fluoro groups—render it a versatile precursor for the synthesis of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and purification protocols, and an in-depth exploration of its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors.
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound, with the chemical formula C₆H₃ClFNO, is a crystalline solid that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] The strategic placement of an electron-withdrawing fluorine atom at the 2-position, a chloro group at the 4-position, and an aldehyde at the 3-position of the pyridine ring creates a unique pattern of reactivity, enabling selective and diverse chemical transformations. This strategic substitution is crucial for its utility in constructing complex molecular architectures, particularly in the field of drug discovery.
The presence of multiple reactive sites allows for a range of chemical modifications, including nucleophilic substitution of the chlorine atom, reactions involving the aldehyde group (such as reductive amination and condensations), and palladium-catalyzed cross-coupling reactions. This versatility has made this compound a valuable tool for medicinal chemists aiming to develop novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 1232432-20-0 | [1][2] |
| Alternative CAS Number | 1060809-21-3 (for 2-Chloro-4-fluoropyridine-3-carbaldehyde) | [3][4][5] |
| Molecular Formula | C₆H₃ClFNO | [1][3] |
| Molecular Weight | 159.55 g/mol | [1][3] |
| Appearance | Brown solid | [1] |
| Boiling Point | 235.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.51 ± 0.10 (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Note: Some physical properties are predicted and should be confirmed experimentally.
Synthesis and Purification
The most efficient and regioselective synthesis of this compound involves the directed ortho-metalation (DoM) of 2-chloro-4-fluoropyridine followed by formylation.[3]
Synthetic Pathway: Directed Ortho-Metalation and Formylation
The synthesis proceeds via a lithiation-formylation sequence. 2-Chloro-4-fluoropyridine is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.[3] The LDA selectively deprotonates the pyridine ring at the 3-position, which is the most acidic proton due to the directing effects of the adjacent chloro and fluoro groups. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[3]
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
Materials:
-
2-Chloro-4-fluoropyridine
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-fluoropyridine in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Cool the solution to between -23 °C and -15 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).
-
Slowly add the LDA solution dropwise to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained within the specified range.
-
After the addition is complete, stir the reaction mixture at the same low temperature for a specified period to ensure complete lithiation.
-
Add anhydrous DMF dropwise to the reaction mixture, again maintaining the low temperature.
-
After the addition of DMF, allow the reaction to proceed at the low temperature for a set time.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Column Chromatography and Recrystallization
The crude this compound is typically purified by flash column chromatography on silica gel.[6]
Column Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude product.
Recrystallization: For further purification, recrystallization can be performed. The choice of solvent is critical and depends on the solubility of the compound and its impurities. A solvent pair, such as ethanol-water or acetone-hexane, may be effective.[7] The general principle is to dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[8][9]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The aldehyde carbon will have a characteristic chemical shift in the range of 185-200 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
A strong C=O stretching vibration for the aldehyde group, typically in the region of 1700-1720 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aldehyde protons.
-
C-Cl and C-F stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (159.54 g/mol ).[3] The fragmentation pattern will be influenced by the presence of the halogen atoms and the aldehyde group.[12][13][14][15]
Chemical Reactivity and Applications in Drug Discovery
The unique arrangement of functional groups in this compound provides a platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex drug molecules.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for introducing diversity into molecular scaffolds. Common reactions include:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.[16][17][18][19][20]
-
Condensation Reactions: Reactions with active methylene compounds or other nucleophiles to form α,β-unsaturated systems or other complex structures.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles, such as amines, thiols, and alkoxides. This reaction is a cornerstone for building diversity around the pyridine core.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form carbon-carbon bonds.[21][22][23][24][25] This allows for the introduction of aryl or heteroaryl substituents at the 4-position.
Caption: Key reactions of this compound.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. In particular, it has been implicated as a key intermediate in the synthesis of Aurora kinase inhibitors.
Case Study: Aurora Kinase Inhibitors Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division. Their overexpression is linked to various cancers, making them attractive targets for drug development. Several potent and selective Aurora kinase inhibitors have been developed, and the synthesis of some of these compounds utilizes building blocks derived from this compound. For example, the pyrimidobenzazepine scaffold, found in the potent and selective Aurora A inhibitor Alisertib (MLN8237), can be constructed using intermediates derived from related halogenated pyridines.[26][27] The aldehyde group of this compound can be used to construct the pyrimidine ring, while the chloro group can be a site for further modification or for forming key interactions within the kinase active site.
Safety, Handling, and Disposal
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[28][29]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[28][29]
-
Avoid inhalation of dust or vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[1][28][29]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[28][29][30]
-
Contaminated materials should be treated as hazardous waste.[28][30]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular scaffolds. Its demonstrated utility in the synthesis of kinase inhibitors highlights its importance in the development of targeted therapeutics. This guide provides a foundational understanding of the properties, synthesis, and applications of this key building block, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
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- 3. 2-Chloro-4-fluoropyridine-3-carbaldehyde|CAS 1060809-21-3 [benchchem.com]
- 4. 1060809-21-3 2-CHLORO-4-FLUORO-PYRIDINE-3-CARBALDEHYDE [chemsigma.com]
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- 25. tcichemicals.com [tcichemicals.com]
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- 27. Alisertib | C27H20ClFN4O4 | CID 24771867 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 30. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to 4-Chloro-2-fluoronicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of 4-Chloro-2-fluoronicotinaldehyde, a key heterocyclic building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and its emerging applications, particularly in the development of targeted therapeutics.
Core Identification and Molecular Structure
This compound, a substituted pyridine derivative, is a compound of significant interest for synthetic and medicinal chemists. Its unique arrangement of a chloro, a fluoro, and an aldehyde group on the pyridine ring offers a versatile scaffold for the synthesis of complex molecular architectures.
CAS Number: 1232432-20-0[1][2][3][4][5][6]
Molecular Formula: C₆H₃ClFNO[4]
Molecular Weight: 159.55 g/mol [4]
Synonyms: 4-Chloro-2-fluoropyridine-3-carbaldehyde
The structural arrangement of substituents on the pyridine ring is crucial for its reactivity and utility as a synthetic intermediate. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the reactive aldehyde functionality, makes it a valuable precursor for a variety of chemical transformations.
Molecular Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Color | Brown | [1] |
| Boiling Point | 235.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.444 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.51 ± 0.10 (Predicted) | [1] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Synthesis Protocol: A Field-Proven Methodology
The synthesis of this compound can be achieved through a regioselective formylation of 4-chloro-2-fluoropyridine. The following protocol is based on established methodologies for the synthesis of related pyridine aldehydes and offers a reliable route to the target compound.
Reaction Scheme:
Figure 1: Synthesis workflow for this compound.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen to ensure an inert atmosphere.
-
Dissolution of the Starting Material: 4-chloro-2-fluoropyridine is dissolved in anhydrous tetrahydrofuran (THF) and the solution is cooled to -78°C using a dry ice/acetone bath.
-
Deprotonation: A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the cooled solution of 4-chloro-2-fluoropyridine via the dropping funnel, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 3-position of the pyridine ring.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78°C. The reaction is allowed to stir at this temperature for an additional 1-2 hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
Halogenated heterocyclic compounds are privileged scaffolds in medicinal chemistry due to their ability to form specific interactions with biological targets and modulate the physicochemical properties of drug candidates. This compound serves as a valuable intermediate in the synthesis of potent and selective inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.
The aldehyde group provides a reactive handle for the introduction of various side chains and pharmacophores through reactions such as reductive amination, Wittig reactions, and condensations. The chloro and fluoro substituents can influence the binding affinity, metabolic stability, and cell permeability of the final compounds.
Illustrative Signaling Pathway Involvement:
While specific drugs derived directly from this compound are not yet widely reported in the public domain, its structural motifs are present in numerous kinase inhibitors that target critical signaling pathways in cancer, such as the MAPK/ERK pathway. The discovery of GDC-0994, an ERK1/2 inhibitor, highlights the importance of substituted pyridinone scaffolds, which can be accessed from intermediates like this compound[7].
Figure 2: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Spectroscopic Data and Characterization
Comprehensive characterization of this compound is essential for its use in synthesis. While a full experimental dataset is not publicly available, commercial suppliers often provide access to NMR, IR, and MS data upon request.[5][8] Based on the structure, the expected spectroscopic features are as follows:
-
¹H NMR: The spectrum would be expected to show two aromatic protons on the pyridine ring and a downfield singlet for the aldehyde proton. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the chloro and fluoro substituents.
-
¹³C NMR: The spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule, including a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations of the aromatic ring and the C-Cl and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.55 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its unique combination of functional groups provides a platform for the development of novel therapeutics, particularly in the area of kinase inhibition. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.
References
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- 2. This compound | 1232432-20-0 [chemicalbook.com]
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- 4. 前衍化学网_化工原料医药中间体化学试剂买卖平台 [m.biochemsafebuy.com]
- 5. 1232432-20-0|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:1232432-20-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound(1232432-20-0) 1H NMR [m.chemicalbook.com]
Unveiling the Molecular Signature: A Spectroscopic Guide to 4-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloro-2-fluoronicotinaldehyde
This compound belongs to the substituted pyridine family, a class of heterocyclic compounds of immense interest in drug discovery. The unique arrangement of a reactive aldehyde group and two halogen substituents (chloro and fluoro) on the pyridine ring makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for ensuring the purity and structural integrity of this starting material and its subsequent derivatives.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. The predicted NMR spectra for this compound are based on the analysis of substituent effects on the pyridine ring.
Experimental Protocol (Standard):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also recommended to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the two pyridine ring protons and the aldehyde proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.2 | s | - | H-7 (Aldehyde) |
| ~8.4 | d | ~5 | H-6 |
| ~7.5 | d | ~5 | H-5 |
Causality Behind Predictions:
-
Aldehyde Proton (H-7): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet far downfield.
-
Pyridine Protons (H-5 and H-6): The two protons on the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups will shift these protons downfield compared to unsubstituted pyridine. The exact chemical shifts are influenced by the combined electronic effects of all substituents.
Predicted ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~188 | C-7 (Aldehyde Carbonyl) |
| ~160 (d, ¹JC-F ≈ 240 Hz) | C-2 |
| ~155 | C-6 |
| ~145 | C-4 |
| ~125 | C-5 |
| ~120 | C-3 |
Causality Behind Predictions:
-
Carbonyl Carbon (C-7): The aldehyde carbonyl carbon will be the most downfield signal.
-
Fluorine-Coupled Carbon (C-2): The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JC-F).
-
Other Aromatic Carbons: The chemical shifts of the other pyridine ring carbons are influenced by the inductive and mesomeric effects of the substituents.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aldehyde and the substituted pyridine ring.
Experimental Protocol (Standard):
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
Predicted IR Absorption Bands:
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850 and ~2750 | Medium, Sharp | C-H stretch of the aldehyde |
| ~1710 | Strong, Sharp | C=O stretch of the aldehyde |
| ~1600-1450 | Medium to Strong | C=C and C=N stretching vibrations of the pyridine ring |
| ~1250-1000 | Strong | C-F stretch |
| Below 850 | Medium to Strong | C-Cl stretch |
Causality Behind Predictions:
-
Aldehyde Group: The characteristic C=O stretch of an aromatic aldehyde appears around 1710 cm⁻¹. The two weak bands for the aldehyde C-H stretch are also diagnostic.[1]
-
Pyridine Ring: The aromatic C=C and C=N stretching vibrations will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
C-F and C-Cl Bonds: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum. The C-F stretch is typically strong and found at higher wavenumbers than the C-Cl stretch.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol (Standard):
-
Ionization Method: Electron Impact (EI) is a common method for this type of molecule.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
Predicted Mass Spectral Data:
The molecular formula of this compound is C₆H₃ClFNO, with a monoisotopic mass of 158.99 g/mol .
| Predicted m/z | Relative Abundance | Assignment |
| 159/161 | High | [M]⁺˙ (Molecular ion peak with ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 130/132 | Medium | [M-CHO]⁺˙ |
| 102 | Medium | [M-CHO-Cl]⁺ |
Causality Behind Predictions:
-
Molecular Ion Peak: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[2]
-
Fragmentation Pattern: Under EI conditions, the molecule is expected to fragment through the loss of the formyl radical (-CHO) and the chlorine atom. The stability of the resulting pyridine cation will influence the fragmentation pathway.
Visualizing the Molecular Structure and Fragmentation
To further aid in the understanding of the molecular structure and its behavior in mass spectrometry, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Predicted major fragmentation pathway in EI-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR chemical shifts and coupling constants, the characteristic IR absorption bands, and the likely mass spectral fragmentation patterns, researchers can confidently identify and assess the purity of this important synthetic intermediate. The principles outlined here can also be applied to the characterization of related substituted pyridine derivatives. It is strongly recommended that this predicted data be confirmed with experimental analysis upon availability of the compound.
References
Solubility and Stability of 4-Chloro-2-fluoronicotinaldehyde: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Chloro-2-fluoronicotinaldehyde is a key heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its utility in complex synthetic pathways is critically dependent on its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound. It outlines detailed experimental protocols for characterization, discusses potential degradation pathways, and offers field-proven insights into handling and storage, enabling researchers to optimize its use in discovery and development workflows.
Core Physicochemical Profile
This compound is a halogenated pyridine derivative featuring an aldehyde functional group. This substitution pattern imparts a unique electronic character that influences its reactivity, solubility, and stability. The electron-withdrawing nature of the fluorine and chlorine atoms, combined with the aldehyde group, makes the pyridine ring susceptible to specific chemical transformations.
A summary of its fundamental properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 1232432-20-0 | [2][3] |
| Molecular Formula | C₆H₃ClFNO | [2][4] |
| Molecular Weight | 159.55 g/mol | [2][3][4] |
| Physical Form | Brown Solid | [2] |
| Predicted Boiling Point | 235.0 ± 35.0 °C | [2][4] |
| Predicted Density | 1.444 ± 0.06 g/cm³ | [2][4] |
| Recommended Storage | 2-8°C under inert gas (Nitrogen/Argon) or Freezer (-20°C) | [1][2][4] |
The recommended storage conditions strongly suggest that the compound may be sensitive to atmospheric conditions, moisture, or ambient temperatures, a critical consideration for long-term sample integrity.[1][2][4]
Solubility Characterization
Understanding the solubility of a synthetic intermediate is paramount for reaction setup, purification, and formulation development. While specific quantitative data for this compound is not widely published, its structural features—a polar aldehyde group on a relatively nonpolar halogenated aromatic ring—suggest moderate solubility in many common organic solvents and limited solubility in aqueous media. For instance, a related compound, 4-Chloro-2-fluorobenzeneboronic acid, is noted to be insoluble in water.[5]
Predictive Solubility Analysis
-
Organic Solvents: The presence of the aromatic ring and halogens suggests solubility in solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Tetrahydrofuran (THF). The polar aldehyde may allow for solubility in more polar organic solvents like Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[6]
-
Aqueous Solvents: Solubility in water is expected to be low due to the hydrophobic nature of the chloro- and fluoro-substituted pyridine ring. Solubility may be slightly enhanced at lower pH where the pyridine nitrogen could be protonated, but the compound's stability must be considered.
Experimental Protocol: Kinetic Solubility Assessment via Shake-Flask Method
This protocol provides a standardized approach to determine the solubility of this compound in a range of solvents relevant to drug discovery and development.
Causality: The shake-flask method is a "gold standard" for solubility determination, ensuring that equilibrium is reached between the solid-state compound and the solvent.[7] Analysis by a concentration-dependent technique like HPLC-UV allows for precise quantification.
Protocol Steps:
-
Preparation: Prepare stock solutions of this compound in a highly soluble solvent like DMSO (e.g., 10 mg/mL).
-
Solvent Addition: Add an excess of the solid compound (approx. 2-5 mg) to a series of 1.5 mL glass vials.
-
Solvent Dispensing: To each vial, add 1 mL of the test solvent (e.g., Water, PBS pH 7.4, 0.1N HCl, Methanol, Acetonitrile, THF, Ethyl Acetate, Toluene).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Dilution & Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is disturbed. Dilute the supernatant with a suitable mobile phase and analyze by a validated HPLC-UV method against a calibration curve to determine the concentration. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of such polar compounds.[8]
Anticipated Solubility Profile
The expected solubility based on structural analogs is summarized below.
| Solvent System | Predicted Solubility Category | Rationale |
| Aqueous Buffers (pH 5-8) | Low (< 0.1 mg/mL) | Predominantly hydrophobic character of the substituted ring. |
| Methanol, Ethanol | Moderate (1-10 mg/mL) | Polarity is suitable for interaction with the aldehyde group. |
| Acetonitrile (ACN) | Moderate to High (>10 mg/mL) | Aprotic polar solvent capable of dissolving a wide range of compounds.[6] |
| Dichloromethane (DCM) | High (> 20 mg/mL) | Effective solvent for many aromatic and halogenated compounds.[9] |
| Dimethyl Sulfoxide (DMSO) | Very High (> 50 mg/mL) | Highly polar aprotic solvent, excellent for creating concentrated stock solutions.[6] |
Workflow for Solubility Determination
Caption: Experimental workflow for shake-flask solubility assessment.
Chemical Stability Profile
The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways, develop stability-indicating analytical methods, and determine appropriate storage and handling conditions.[10]
Hydrolytic Stability (pH Dependence)
Causality: The compound's stability in aqueous media is likely pH-dependent. Under alkaline conditions, many pesticides and halogenated aromatics undergo alkaline hydrolysis.[11] The chloro-substituent at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution, which could be facilitated by hydroxide ions at high pH. Aqueous solutions of similar compounds are often most stable in a slightly acidic to neutral pH range of 5 to 7.[12]
Protocol:
-
Prepare solutions of the compound (e.g., 0.1 mg/mL) in various aqueous buffers: 0.1N HCl (acidic), pH 7.4 PBS (neutral), and 0.1N NaOH (basic).
-
Incubate samples at a controlled temperature (e.g., 50°C) to accelerate degradation.
-
Include control samples wrapped in foil to protect from light.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots.
-
Immediately quench any reaction by neutralizing the sample (e.g., add an equivalent amount of base to the acidic sample and vice-versa) and/or diluting in the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.
Photostability
Causality: Many aromatic compounds absorb UV radiation and can undergo photodegradation. International guidelines (ICH Q1B) provide standardized conditions for photostability testing to ensure consistent and comparable data.[10][13]
Protocol:
-
Expose solid powder and a solution (e.g., in acetonitrile) of the compound to a calibrated light source.
-
Per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[10][13]
-
Use a light source that mimics the D65/ID65 emission standards, or a combination of cool white fluorescent and near UV lamps.[13]
-
Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions to assess the contribution of thermal degradation.
-
Analyze the exposed and control samples by HPLC to quantify the loss of the parent compound and the formation of photoproducts.
Thermal Stability
Causality: The recommended refrigerated storage suggests potential for thermal degradation.[2] Assessing stability at elevated temperatures, both in solid form and in solution, is crucial for defining acceptable handling and shipping conditions. Thermogravimetric analysis (TGA) is a valuable technique for evaluating the thermal stability and volatility of materials.[14]
Protocol:
-
Solid State: Place a known amount of the solid compound in open and closed vials and store them in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control.
-
Solution State: Prepare a solution of the compound in a relevant, high-boiling-point solvent (e.g., DMSO or DMF) and incubate at similar elevated temperatures.
-
At various time points, remove samples and allow them to cool to room temperature.
-
Dissolve the solid samples and dilute the solution samples appropriately for HPLC analysis.
Oxidative Stability
Causality: The aldehyde functional group is susceptible to oxidation, typically forming a carboxylic acid. This is a common degradation pathway for many aldehyde-containing pharmaceuticals. The reaction of related compounds with hydrogen peroxide has been shown to be a primary degradation pathway.[15]
Protocol:
-
Prepare a solution of the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature, protected from light.
-
Monitor the reaction by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours) to track the disappearance of the parent peak and the emergence of new peaks.
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to separate the intact parent compound from all process impurities and degradation products.
Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.
-
Mobile Phase: A gradient elution is recommended to resolve compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a high percentage of A, ramping up to a high percentage of B to elute more hydrophobic compounds, followed by re-equilibration.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm or 270 nm).
-
Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that all degradation products are resolved from the parent peak.
Identification of Degradants by LC-MS/MS
Causality: While HPLC-UV can quantify degradation, it does not identify the new chemical structures. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[16]
Protocol:
-
Analyze stressed samples using the developed HPLC method coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass data).
-
Obtain the accurate mass of the parent ion and any new peaks that appear in the chromatogram.
-
Use the accurate mass to predict the elemental composition of the degradants.
-
Perform tandem MS (MS/MS) to fragment the degradant ions. The resulting fragmentation pattern provides structural information that can be used to elucidate the chemical structure of the degradation product.[16]
Potential Degradation Pathways
Based on the chemical structure and established degradation mechanisms of related compounds, two primary degradation pathways are proposed for this compound.
-
Oxidation: The aldehyde group is a prime target for oxidation, especially under oxidative stress (H₂O₂) or potentially through autoxidation upon long-term exposure to air. This would yield 4-Chloro-2-fluoronicotinic acid .
-
Hydrolysis: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution by hydroxide ions, particularly under basic conditions. This would result in the formation of 4-Hydroxy-2-fluoronicotinaldehyde . Microbial degradation of similar chlorobenzene compounds also proceeds via hydroxylation.[17]
Caption: Proposed primary degradation pathways.
Summary and Recommendations
This guide provides a framework for thoroughly characterizing the solubility and stability of this compound. The data generated from these studies is crucial for its effective use in research and development.
| Parameter | Key Consideration | Recommendation |
| Solubility | Limited aqueous solubility; good solubility in polar aprotic and chlorinated organic solvents. | Use solvents like DMSO or DMF for stock solutions. For reactions, consider ACN, THF, or DCM. Avoid purely aqueous systems without co-solvents. |
| Handling | Compound is an irritant and potentially air-sensitive.[18][19] | Handle in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses).[18] Use non-sparking tools.[20] |
| Storage | Prone to degradation at ambient temperatures and potentially by air/light. | Store long-term at 2-8°C or -20°C under an inert atmosphere (argon or nitrogen) and protected from light. [1][2][4] |
| Stability | Susceptible to degradation under basic, oxidative, and potentially photolytic conditions. | Avoid strongly basic conditions in reaction and workup steps. Protect solutions from prolonged light exposure. Degas solvents to minimize oxidative degradation if necessary. |
| Formulation | For in-vitro or in-vivo studies, formulation will be challenging due to low aqueous solubility. | Consider formulation strategies such as co-solvent systems, cyclodextrin complexation, or lipid-based formulations to improve aqueous dispersibility. |
By adhering to these protocols and recommendations, researchers can ensure the integrity of this compound and generate reliable, reproducible results in their synthetic and developmental programs.
References
- 1. lookchem.com [lookchem.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. This compound - CAS:1232432-20-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound CAS#: 1232432-20-0 [m.chemicalbook.com]
- 5. 4-Chloro-2-fluorobenzeneboronic acid, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. database.ich.org [database.ich.org]
- 11. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 12. healthynewbornnetwork.org [healthynewbornnetwork.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Chlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.ie [fishersci.ie]
- 20. chemicalbook.com [chemicalbook.com]
potential reactivity and reaction mechanisms of 4-Chloro-2-fluoronicotinaldehyde
An In-Depth Technical Guide to the Reactivity and Reaction Mechanisms of 4-Chloro-2-fluoronicotinaldehyde
Abstract
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique electronic architecture, characterized by an electron-deficient pyridine ring substituted with two distinct halogen atoms and a reactive aldehyde moiety, renders it a versatile synthetic intermediate. The strategic positioning of the electron-withdrawing nitrogen atom, chloro, and fluoro groups activates the molecule for a range of chemical transformations. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on its reaction mechanisms, field-proven experimental insights, and its application in the synthesis of complex pharmaceutical scaffolds.
Introduction: The Molecular Architecture and Synthetic Value
This compound (CAS No: 1232432-20-0) is a solid, brown-colored compound with the molecular formula C₆H₃ClFNO.[1] Its structure is built upon a pyridine core, which is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of three electron-withdrawing groups: a formyl group (-CHO) at the 3-position, a fluorine atom at the 2-position, and a chlorine atom at the 4-position.
This specific arrangement of functional groups dictates the molecule's reactivity profile:
-
The Aldehyde Group: Serves as a versatile handle for transformations such as oxidation, reduction, and carbon-carbon bond formation via condensation reactions.[2]
-
The Pyridine Ring: The cumulative electron-withdrawing effects of the nitrogen atom and the substituents make the aromatic ring highly electrophilic and thus susceptible to nucleophilic attack.
-
The Halogen Atoms (F and Cl): Positioned at the activated C2 and C4 positions, they serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[3][4]
The presence of chlorine and fluorine is particularly noteworthy, as halogenated compounds are prevalent in pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability.[5][6][7] This makes this compound a valuable building block for creating novel therapeutic agents.[8]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1232432-20-0 | [9] |
| Molecular Formula | C₆H₃ClFNO | [1][9] |
| Molecular Weight | 159.55 g/mol | [1][9] |
| Boiling Point | 235.0±35.0 °C (Predicted) | [1][10] |
| Density | 1.444±0.06 g/cm³ (Predicted) | [1][10] |
| Form | Solid | [1][10] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1][10] |
Core Reactivity I: Nucleophilic Aromatic Substitution (SNAr)
The primary and most synthetically useful reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr). The pyridine ring's low electron density makes it an excellent electrophile for attack by nucleophiles.[3]
Mechanism and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11]
-
Addition: A nucleophile attacks one of the electron-deficient carbons bearing a halogen, breaking the aromaticity of the ring and forming a negatively charged resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group.
A critical consideration is the regioselectivity of the nucleophilic attack. Both the C2-fluoro and the C4-chloro positions are activated by the ring nitrogen. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Fluorine's superior electronegativity makes the carbon to which it is attached more electrophilic and thus more susceptible to attack compared to chlorine.[3][11] Consequently, nucleophilic attack preferentially occurs at the C2 position, leading to the displacement of the fluoride ion.
Caption: SNAr mechanism on this compound.
Experimental Protocol: Amination at C2
This protocol describes the selective substitution of the C2-fluorine with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration).
-
Nucleophile Addition: Add benzylamine dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Core Reactivity II: Transformations of the Aldehyde Group
The aldehyde functional group provides a second major axis of reactivity, enabling a wide range of synthetic modifications.
Reduction to Primary Alcohol
The aldehyde can be readily reduced to a primary alcohol, a useful intermediate for etherification or esterification reactions.
Mechanism: This transformation is typically achieved via nucleophilic addition of a hydride ion (H⁻) from a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The hydride attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol.[2]
Caption: Experimental workflow for the reduction of the aldehyde.
Oxidation to Carboxylic Acid
Oxidation of the aldehyde yields the corresponding nicotinic acid derivative, a common structural motif in bioactive molecules.
Mechanism: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used. The mechanism generally involves the formation of a hydrate from the aldehyde, which is then oxidized to the carboxylic acid.[2]
Protocol Outline:
-
Dissolve this compound in a suitable solvent (e.g., acetone/water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of KMnO₄ while maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and stir until the purple color disappears.
-
Filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate to precipitate the carboxylic acid product, which can be isolated by filtration.
Condensation Reactions
The aldehyde is an excellent electrophile for condensation reactions with nucleophilic carbon species, such as enolates or active methylene compounds. These reactions are fundamental for C-C bond formation.
Mechanism (Claisen-Schmidt Condensation): In a base-catalyzed Claisen-Schmidt condensation, a base removes an alpha-proton from a ketone (e.g., acetophenone) to form a nucleophilic enolate.[12] This enolate then attacks the carbonyl carbon of this compound. The resulting aldol addition product readily dehydrates under the reaction conditions to form a stable, conjugated α,β-unsaturated ketone (a chalcone derivative).[13][14][15]
Protocol Outline:
-
Dissolve the aldehyde and a ketone (e.g., 4'-methoxyacetophenone) in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH) dropwise at room temperature.[16]
-
Stir the mixture vigorously. The product often precipitates out of the solution upon formation.
-
Monitor the reaction by TLC.
-
Isolate the solid product by suction filtration and wash with cold ethanol and water.
-
Recrystallize if necessary to obtain a pure product.
Synthesis
The preparation of this compound itself can be achieved through directed ortho-metalation. A patent describes a method starting from 2-chloro-4-fluoropyridine.[17] In an anaerobic environment, lithium diisopropylamide (LDA), a strong base, deprotonates the pyridine ring regioselectively at the C3 position. The resulting lithiated species is then quenched with an electrophilic formylating agent like N,N-Dimethylformamide (DMF) to install the aldehyde group.[17]
Conclusion: A Versatile Scaffold for Drug Discovery
This compound is a powerful and versatile intermediate for the synthesis of complex heterocyclic molecules. The orthogonality of its reactive sites—the aldehyde group and the C2/C4 positions on the pyridine ring—allows for a stepwise and controlled elaboration of the molecular scaffold. By leveraging nucleophilic aromatic substitution, aldehyde-specific transformations, and modern cross-coupling reactions, chemists can access a vast chemical space. The insights and protocols detailed in this guide serve as a foundational resource for researchers and scientists aiming to utilize this building block in the rational design and development of next-generation pharmaceuticals.
References
- 1. This compound | 1232432-20-0 [amp.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. This compound - CAS:1232432-20-0 - Sunway Pharm Ltd [3wpharm.com]
- 10. This compound CAS#: 1232432-20-0 [m.chemicalbook.com]
- 11. youtube.com [youtube.com]
- 12. rsc.org [rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
safety, handling, and MSDS for 4-Chloro-2-fluoronicotinaldehyde
An In-depth Technical Guide on the Safety, Handling, and MSDS for 4-Chloro-2-fluoronicotinaldehyde
Introduction to this compound
This compound, with the CAS number 154036-62-1, is a substituted pyridine derivative.[1][2] Its molecular formula is C6H3ClFNO, and it has a molecular weight of 159.55 g/mol .[1][2] This compound is a solid, often appearing brown in color.[3] It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While specific applications are diverse, its utility often lies in its reactive aldehyde group and the specific substitution pattern on the pyridine ring, which allows for further chemical modifications. Due to its chemical nature and potential reactivity, a thorough understanding of its safety and handling requirements is paramount for researchers and professionals in drug development and chemical synthesis.
This guide provides a comprehensive overview of the critical safety information, proper handling procedures, and a detailed breakdown of the Material Safety Data Sheet (MSDS) for this compound. The information presented herein is intended to equip laboratory personnel with the knowledge necessary to mitigate risks and ensure a safe working environment.
Section 1: Hazard Identification and Classification
Understanding the hazards associated with a chemical is the first step in safe handling. This compound is classified as a hazardous substance with multiple routes of potential exposure and adverse effects.
GHS Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For this compound, the following hazard statements are of primary concern:
-
H302: Harmful if swallowed.
-
H310: Fatal in contact with skin.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements
In conjunction with the hazard statements, the following precautionary statements outline the necessary measures to prevent or minimize adverse effects:
-
P261: Avoid breathing dust.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P272: Contaminated work clothing must not be allowed out of the workplace.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
The severity of the hazards, particularly the "Fatal in contact with skin" classification, underscores the critical importance of stringent adherence to safety protocols.
Section 2: Personal Protective Equipment (PPE) and Exposure Control
Given the significant hazards of this compound, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards. | Prevents contact with the eyes, which can cause serious damage. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[1] Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected prior to use.[1] | Protects against dermal contact, which can be fatal. Impervious clothing prevents penetration of the chemical. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] | Minimizes the risk of inhaling the compound, which can be harmful. |
Expert Insight: The choice of glove material is critical. While nitrile gloves are commonly used, it is essential to consult the glove manufacturer's compatibility charts for specific breakthrough times for halogenated aromatic compounds. Double-gloving is a recommended practice when handling highly toxic substances like this.
Section 3: Safe Handling and Storage Protocols
Proper handling and storage are fundamental to preventing accidents and maintaining the integrity of the compound.
Handling Procedures
-
Work Area: All manipulations of this compound should be performed in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[1]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Hygiene: Do not eat, drink, or smoke in the work area. Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.
Storage Conditions
-
Container: Store in a tightly closed container in a dry and cool place.[4]
-
Inert Atmosphere: For long-term storage and to maintain purity, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[5]
Section 4: First-Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate action is crucial. All laboratory personnel should be familiar with these procedures and the location of safety equipment.
Emergency Response Workflow
Caption: Emergency first-aid procedures for this compound exposure.
Detailed First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1] Call a physician immediately.
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures
In the event of a spill, the primary objectives are to contain the spill, prevent its spread, and protect personnel.
-
Evacuate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Isolate: Remove all sources of ignition.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Adsorbent materials may be used.
-
Decontaminate: Clean the spill area thoroughly.
Section 5: Fire-Fighting and Disposal Considerations
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Specific Hazards: The thermal decomposition of this compound can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen chloride gas.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Classification: This material may be classified as a hazardous waste.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant. Do not allow the product to be released into the environment.[1]
Section 6: Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C6H3ClFNO |
| Molecular Weight | 159.55 g/mol [2] |
| Appearance | Brown solid[3] |
| Storage Temperature | 2-8°C under inert gas[3] |
| pKa | -0.51 ± 0.10 (Predicted)[3] |
Section 7: Toxicological and Ecological Information
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[5] However, the available GHS classifications indicate significant acute toxicity.
-
Acute Toxicity: Harmful if swallowed and fatal in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation and may cause an allergic skin reaction.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
Ecological Information
-
Ecotoxicity: This compound is classified as very toxic to aquatic life with long-lasting effects.
Conclusion
This compound is a valuable research chemical that presents significant health and environmental hazards. A comprehensive understanding of its properties and strict adherence to the safety protocols outlined in this guide are essential for its safe use in a laboratory setting. Researchers and drug development professionals must prioritize safety through the consistent use of appropriate personal protective equipment, proper handling and storage techniques, and a thorough knowledge of emergency procedures. By integrating these practices into all workflows, the risks associated with this compound can be effectively managed, ensuring a safe and productive research environment.
References
A Technical Guide to 4-Chloro-2-fluoronicotinaldehyde for Advanced Pharmaceutical Research
This guide provides an in-depth technical overview of 4-Chloro-2-fluoronicotinaldehyde, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, synthesis, and critical applications, with a focus on the underlying chemical principles that make it a valuable reagent in the synthesis of complex molecular architectures.
Introduction: The Strategic Importance of Halogenated Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto this heterocyclic core profoundly influences a molecule's physicochemical and pharmacokinetic properties.[3][4] Chlorine can enhance binding interactions and metabolic stability, while fluorine is often employed to modulate pKa, improve cell permeability, and block metabolic degradation.[3][4] this compound (CAS No. 1232432-20-0) is a trifunctional reagent that combines the directing and reactivity-modulating effects of these halogens with the versatile synthetic handle of an aldehyde group. This unique combination makes it a highly sought-after intermediate in the construction of novel bioactive compounds.
Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1232432-20-0 | --INVALID-LINK-- |
| Molecular Formula | C₆H₃ClFNO | --INVALID-LINK-- |
| Molecular Weight | 159.55 g/mol | --INVALID-LINK-- |
| Boiling Point | 235.0±35.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.444±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |
Commercial Availability and Suppliers
This compound is available from a number of specialized chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation. Below is a table of representative suppliers.
| Supplier | Product Name | Purity/Specification |
| --INVALID-LINK-- | This compound | Inquire |
| --INVALID-LINK-- | This compound | Inquire |
| --INVALID-LINK-- | This compound | Inquire |
Note: Availability and specifications are subject to change. Please consult the supplier's website for the most current information.
Synthesis of this compound: A Plausible Synthetic Route
The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[5][6][7][8] This approach leverages the directing ability of the fluorine atom to introduce the aldehyde group at the C3 position of the pyridine ring.
The proposed synthetic pathway begins with the readily available starting material, 4-chloro-2-fluoropyridine. The fluorine atom at the 2-position acts as a directing group, facilitating the deprotonation of the adjacent C3 position by a strong lithium base, such as lithium diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, like N,N-dimethylformamide (DMF), to yield the target aldehyde.
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis via Directed ortho-Metalation
This protocol is a representative procedure based on established methodologies for the ortho-formylation of halo-pyridines.[9]
Materials:
-
4-Chloro-2-fluoropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi)
-
Diisopropylamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this, add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
ortho-Lithiation: To the freshly prepared LDA solution, add a solution of 4-chloro-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction.
-
Quenching and Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery: A Versatile Synthetic Intermediate
The trifunctional nature of this compound provides medicinal chemists with a versatile platform for molecular elaboration.
-
The Aldehyde Group: This functional group is a gateway to a multitude of chemical transformations, including reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions to build heterocyclic rings.
-
The 4-Chloro Substituent: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12][13] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position, enabling the exploration of structure-activity relationships (SAR).
-
The 2-Fluoro Substituent: The fluorine atom at the 2-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution at the 4-position. It also serves as a key modulator of the compound's electronic properties and can block potential sites of metabolic oxidation.
Caption: Key reaction pathways for this compound.
Exemplary Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[14][15] In the context of this compound, this reaction allows for the selective substitution of the chlorine atom at the 4-position.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure based on established methodologies for the Suzuki-Miyaura coupling of chloropyridines.[16][17][18]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the desired 2-fluoro-4-phenylnicotinaldehyde.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its trifunctional nature allows for a wide range of selective chemical transformations, making it an ideal starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its commercial availability, synthesis, and reactivity is essential for researchers aiming to leverage its full potential in the discovery and development of new therapeutics.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. baranlab.org [baranlab.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 2-Chloro-4-fluoropyridine-3-carbaldehyde|CAS 1060809-21-3 [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
theoretical and computational studies of 4-Chloro-2-fluoronicotinaldehyde
An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Chloro-2-fluoronicotinaldehyde
Abstract
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science, serving as a versatile building block for more complex molecules. A thorough understanding of its structural, vibrational, and electronic properties is crucial for predicting its reactivity, stability, and potential applications. This technical guide outlines a comprehensive theoretical and computational workflow for the detailed characterization of this compound. By leveraging Density Functional Theory (DFT), this guide provides researchers, scientists, and drug development professionals with a robust framework for in-silico analysis, from molecular geometry optimization to the prediction of spectroscopic and non-linear optical properties. While specific experimental literature on this exact molecule is nascent, the methodologies presented here are grounded in extensive studies of analogous halogenated aromatic compounds.[1][2][3][4]
Introduction: The Significance of Halogenated Nicotinaldehydes
Substituted pyridine scaffolds are central to the development of pharmaceuticals and functional materials. The introduction of halogen atoms, such as chlorine and fluorine, along with an aldehyde group, imparts unique electronic characteristics to the aromatic ring. These modifications can profoundly influence intermolecular interactions, metabolic stability, and receptor-binding affinity, making them key targets in drug design.[5] this compound, in particular, combines the electron-withdrawing effects of two different halogens and a reactive aldehyde moiety, suggesting a rich and complex chemical profile.
Computational chemistry provides an indispensable toolkit for exploring these properties at the molecular level before committing to costly and time-consuming laboratory synthesis.[6][7] High-level quantum chemical calculations allow for the precise determination of molecular structure, vibrational modes (FT-IR, Raman), electronic transitions (UV-Vis), and reactivity indices, offering predictive insights that can accelerate the research and development cycle.
Methodologies: A Validated Computational and Spectroscopic Workflow
The following sections detail a self-validating system for the comprehensive analysis of the title compound, integrating computational modeling with established spectroscopic principles.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory is the workhorse of modern computational chemistry for medium-sized organic molecules, offering an optimal balance of accuracy and computational cost.[8][9] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is consistently shown to yield excellent agreement with experimental data for both geometric and vibrational properties of similar molecules.[1][2][3]
Step-by-Step Computational Workflow:
-
Structure Input: The initial molecular structure of this compound is drawn using a molecular editor (e.g., GaussView).
-
Geometry Optimization: A full geometry optimization is performed without any symmetry constraints. This foundational step locates the global minimum on the potential energy surface.
-
Method: DFT / B3LYP
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its robustness. The diffuse functions (++) are essential for accurately describing lone pairs and anions, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.
-
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Purpose: This calculation confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and provides the harmonic vibrational frequencies required for simulating IR and Raman spectra.
-
-
Result Analysis & Scaling: The calculated vibrational frequencies are systematically scaled to correct for anharmonicity and the inherent approximations in the DFT method. A scaling factor of ~0.967 is often applied for the B3LYP/6-311++G(d,p) level of theory.
-
Property Calculations: Using the optimized geometry, further single-point calculations are performed to determine electronic and optical properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO)
-
Molecular Electrostatic Potential (MESP)
-
Non-Linear Optical (NLO) properties (polarizability and hyperpolarizability)
-
UV-Vis electronic transitions via Time-Dependent DFT (TD-DFT)
-
Diagram: Computational Analysis Workflow
The logical flow from initial structure to final property analysis is depicted below.
Caption: Workflow for the DFT-based analysis of molecular properties.
Experimental Characterization (Reference)
While this guide focuses on computational methods, these theoretical results are most powerful when validated against experimental data. Key techniques include:
-
Synthesis: The molecule can be synthesized via established organic chemistry routes, likely involving lithiation and formylation of a suitable chlorofluoropyridine precursor.
-
Spectroscopy:
-
FT-IR and FT-Raman: These techniques measure the vibrational modes of the molecule. Experimental spectra recorded from a synthesized sample would serve as the benchmark for validating the scaled DFT frequency calculations.[1][10]
-
NMR (¹H, ¹³C): Provides information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.
-
UV-Vis Spectroscopy: Measures electronic transitions, which can be directly compared to TD-DFT predictions.
-
Results and Discussion: A Multi-faceted Molecular Portrait
This section describes the expected outcomes from the computational workflow, providing a comprehensive understanding of this compound.
Molecular Geometry
The geometry optimization yields the most stable 3D conformation of the molecule. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are determined. For related aromatic aldehydes, the aldehyde group is generally found to be coplanar with the aromatic ring to maximize conjugation.[4] The calculated parameters can be compared to standard values and experimental data from similar crystal structures to assess the accuracy of the theoretical model.
| Parameter | Expected Bond Length (Å) | Expected Bond Angle (°) |
| C=O (Aldehyde) | ~1.21 | - |
| C-Cl | ~1.74 | - |
| C-F | ~1.35 | - |
| C-C (Pyridine Ring) | ~1.39 - 1.40 | ~118 - 122 |
| C-N (Pyridine Ring) | ~1.33 - 1.34 | ~117 - 124 |
| Note: These are representative values based on general principles and data from analogous structures. |
Vibrational Analysis
The calculated and scaled vibrational frequencies allow for the definitive assignment of each band in the experimental FT-IR and FT-Raman spectra.[2][3] Key expected vibrational modes include:
-
C=O Stretch: A very strong and characteristic band in the IR spectrum, typically appearing around 1700-1720 cm⁻¹.[4]
-
C-H Stretch (Aldehyde): A distinct but weaker band usually found near 2850 cm⁻¹.
-
Aromatic C=C/C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong band expected in the 1200-1300 cm⁻¹ region.
-
C-Cl Stretch: A characteristic band generally observed in the 600-800 cm⁻¹ region.[11]
By correlating the simulated spectra with experimental results, one can confirm the molecular structure and analyze the electronic effects of the substituents on the pyridine ring's vibrational modes.
Electronic Properties and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[12][13]
-
HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[12] For the title molecule, the electron-withdrawing groups are expected to lower the energies of both orbitals and influence the energy gap.
Diagram: HOMO-LUMO Concept
Caption: Relationship between Frontier Orbitals and Chemical Reactivity.
The MESP surface is a 3D map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions and reactive sites.[12][14]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group due to their high electronegativity and lone pairs.
-
Positive Regions (Blue): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms and potentially the carbon atom of the aldehyde group.
-
Neutral Regions (Green): Indicate areas of low polarity.
The MESP map provides a clear visual guide to the molecule's charge distribution and helps rationalize its behavior in biological systems and chemical reactions.
Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and a small HOMO-LUMO gap can exhibit NLO properties, which are important for applications in optoelectronics. DFT calculations can predict the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). A large β₀ value suggests that the molecule could be a promising candidate for NLO materials. The presence of strong electron-withdrawing (Cl, F, CHO) and donating (the pyridine ring) groups within the same molecule can lead to significant intramolecular charge transfer and enhance these properties.[1]
Conclusion
The theoretical and computational framework detailed in this guide provides a powerful, efficient, and predictive path to understanding the multifaceted chemical nature of this compound. By employing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can reliably predict its geometric structure, vibrational spectra, electronic characteristics, and reactivity. The analysis of HOMO-LUMO orbitals and the MESP surface offers deep insights into its stability and potential interaction sites, which is of paramount importance for applications in drug design and materials science. This in-silico approach, validated by comparison with experimental data from analogous systems, represents a cornerstone of modern chemical research, enabling the rational design of novel molecules with tailored properties.
References
- 1. FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91) calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FT-IR and FT-Raman spectral investigation, computed IR intensity and Raman activity analysis and frequency estimation analysis on 4-chloro-2-bromoacetophenone using HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vibrational spectroscopy [FTIR and FTRaman] investigation, computed vibrational frequency analysis and IR intensity and Raman activity peak resemblance analysis on 4-chloro 2-methylaniline using HF and DFT [LSDA, B3LYP and B3PW91] calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of Fluorine-18 labeled N-(4-Chloro-3-((fluoromethyl-d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Chloro-2-fluoronicotinaldehyde
Abstract
4-Chloro-2-fluoronicotinaldehyde is a pivotal substituted pyridine intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring an aldehyde for further functionalization and halogen atoms that can be selectively displaced, makes it a valuable building block. This document provides a detailed, field-proven protocol for the synthesis of this compound via directed ortho-metalation of 4-chloro-2-fluoropyridine. The protocol emphasizes experimental causality, safety, and validation, tailored for researchers in organic synthesis and drug development.
Introduction and Significance
Substituted nicotinic acid derivatives are prevalent scaffolds in medicinal chemistry. The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity, while the chlorine atom offers a site for cross-coupling reactions. The aldehyde group is a versatile handle for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, and aldol condensations.
This application note details a robust and scalable synthetic route to this compound. The chosen methodology is a directed ortho-metalation (DoM) followed by formylation. This strategy is selected for its high regioselectivity, which is dictated by the directing effect of the pyridine nitrogen and the fluorine substituent, thus avoiding the formation of undesired isomers.
Synthetic Strategy Overview
The core of this protocol involves the deprotonation of the C3 position of 4-chloro-2-fluoropyridine. This position is the most acidic C-H bond due to the cumulative inductive effects of the adjacent fluorine atom and the pyridine nitrogen. The resulting organolithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to yield the target aldehyde after aqueous workup.
The use of lithium diisopropylamide (LDA) as the base is critical. LDA is a strong, non-nucleophilic base that favors kinetic deprotonation and minimizes side reactions, such as nucleophilic attack on the pyridine ring, which could occur with alkyllithium reagents like n-butyllithium.[1]
Diagram 1: Overall Synthetic Workflow This diagram outlines the key stages of the synthesis, from starting material preparation to the final purified product.
Caption: High-level workflow for the synthesis.
Safety and Handling: A Self-Validating System
Trustworthiness in protocol design begins with safety. This synthesis involves highly reactive and hazardous materials. Adherence to these safety measures is non-negotiable and forms the basis of a self-validating, reproducible experiment.
| Reagent | Key Hazards | Required PPE & Handling Precautions |
| Lithium Diisopropylamide (LDA) | Corrosive, Flammable. Reacts violently with water.[2] | Flame-retardant lab coat, safety goggles, nitrile gloves. Handle under an inert atmosphere (Nitrogen or Argon) using air-free techniques (e.g., Schlenk line or glove box).[2][3] |
| n-Butyllithium (for LDA prep) | Pyrophoric (ignites spontaneously in air), Corrosive, Flammable.[2][4] | Must be handled under an inert atmosphere. Use proper syringe/cannula transfer techniques. Ensure a Class D fire extinguisher is accessible.[3] |
| Diisopropylamine | Highly flammable, Toxic if inhaled, Causes severe skin burns and eye damage.[5] | Work in a certified fume hood. Avoid inhalation of vapors. Wear appropriate gloves and eye/face protection.[6] |
| Tetrahydrofuran (THF) | Highly flammable. Can form explosive peroxides upon storage. | Use freshly distilled or inhibitor-free anhydrous THF. Never distill to dryness. Store away from ignition sources. |
| 4-Chloro-2-fluoropyridine | Flammable liquid, Toxic if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[7] | Handle in a fume hood with appropriate PPE. Avoid contact and inhalation. |
| This compound (Product) | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8][9] | Avoid dust formation. Wear gloves, safety glasses, and a lab coat during handling and purification. |
Emergency Preparedness:
-
Spills: For organolithium spills, use a Class D fire extinguisher or smother with sand. Do not use water.[3]
-
Exposure: In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water. For inhalation, move to fresh air. Seek immediate medical attention in all cases of exposure.[8]
Detailed Experimental Protocol
This protocol details the in situ preparation of LDA followed by the formylation reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Diisopropylamine | 101.19 | 4.63 mL | 33.0 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 13.2 mL | 33.0 | 1.1 |
| 4-Chloro-2-fluoropyridine | 131.54 | 3.95 g | 30.0 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 3.47 mL | 45.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Saturated NH₄Cl (aq.) | - | 50 mL | - | - |
| Saturated NaCl (aq.) | - | 50 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Methodology
A. Preparation of Lithium Diisopropylamide (LDA) Solution (In Situ)
-
Glassware Preparation: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of nitrogen.[2] This step is critical to remove adsorbed moisture, which would otherwise quench the highly reactive organolithium reagents.
-
Initial Setup: Charge the flask with anhydrous THF (100 mL) and diisopropylamine (4.63 mL, 33.0 mmol).
-
LDA Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (13.2 mL of a 2.5 M solution in hexanes, 33.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
B. Synthesis of this compound
-
Substrate Addition: In a separate flame-dried 100 mL flask, dissolve 4-chloro-2-fluoropyridine (3.95 g, 30.0 mmol) in anhydrous THF (50 mL).
-
Deprotonation: Transfer the 4-chloro-2-fluoropyridine solution via cannula into the freshly prepared LDA solution at -78 °C. The transfer should be done slowly over 20 minutes. The solution may develop a deep red or brown color, indicating the formation of the lithiated pyridine species.
-
Reaction Time: Stir the reaction mixture at -78 °C for 1 hour. This allows for complete deprotonation at the C3 position.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (3.47 mL, 45.0 mmol) dropwise to the reaction mixture at -78 °C. The deep color of the anion should fade upon addition.
-
Warming: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.
C. Workup and Purification
-
Quenching: Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C. This step protonates any remaining organolithium species and hydrolyzes the initial adduct formed with DMF to the desired aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude brown solid by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.
-
Isolation: Combine the fractions containing the product (visualized by TLC with UV light) and remove the solvent under reduced pressure to yield this compound as a solid. A typical yield is in the range of 70-85%.
Diagram 2: Reaction Mechanism This diagram illustrates the key steps of the directed ortho-metalation and formylation.
Caption: Mechanism of DoM and formylation.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. By leveraging a directed ortho-metalation strategy with LDA, this procedure achieves high regioselectivity and good yields. The emphasis on anhydrous conditions and rigorous safety protocols is essential for the successful and safe execution of this synthesis. This versatile intermediate can now be used by researchers and drug development professionals for the construction of novel, high-value chemical entities.
References
- 1. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. carlroth.com [carlroth.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Diisopropylamine [cdc.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | 1232432-20-0 [amp.chemicalbook.com]
Application Notes and Protocols: The Strategic Use of 4-Chloro-2-fluoronicotinaldehyde in Modern Organic Synthesis
Abstract
4-Chloro-2-fluoronicotinaldehyde is a trifunctional heterocyclic building block of significant value in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay between the pyridine nitrogen, an aldehyde functionality, and two distinct halogen atoms, offer a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its reactivity, focusing on key transformations such as nucleophilic aromatic substitution (SNAr), reductive amination, and palladium-catalyzed cross-coupling reactions. By elucidating the principles behind its selective functionalization, we present detailed, field-proven protocols designed to empower researchers in drug discovery and chemical development to leverage this reagent's full potential.
Introduction: A Multifaceted Synthetic Intermediate
The pyridine scaffold is a privileged structure in pharmaceuticals, and its targeted functionalization is a cornerstone of modern drug design.[1] this compound (MW: 159.55 g/mol ) emerges as a particularly strategic starting material due to its three distinct reactive centers.
-
The Aldehyde Group (C3): A classic electrophilic handle for transformations such as Wittig reactions, condensations, and, most notably, reductive amination to build substituted aminomethyl sidechains.
-
The C2-Fluorine: The fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing pyridine nitrogen. Generally, fluorine's high electronegativity makes it an excellent leaving group in SNAr, often reacting faster than chlorine under similar conditions.[2]
-
The C4-Chlorine: While also a viable leaving group for SNAr, the chlorine at the C4 position is typically less reactive than the C2-fluorine. This differential reactivity is the key to selective, stepwise functionalization. Furthermore, the C-Cl bond serves as a robust handle for transition-metal-catalyzed cross-coupling reactions.
The judicious use of this reagent allows for the sequential and regioselective introduction of diverse functionalities, making it an invaluable tool for building libraries of novel compounds for biological screening.[3] The presence of both chlorine and fluorine can significantly influence the physicochemical properties of the final compounds, affecting factors like metabolic stability and bioavailability.[4][5][6]
Caption: Key reactive sites of this compound.
Application I: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][8] The rate-determining step is typically the initial nucleophilic attack. The presence of the ring nitrogen, ortho and para to the leaving groups, provides crucial stabilization for this intermediate, thereby facilitating the reaction.[9][10]
A key feature of this compound is the enhanced reactivity of the C2-fluorine compared to the C4-chlorine. This allows for selective substitution at the C2 position under relatively mild conditions, leaving the C4-chlorine available for subsequent transformations.
Protocol 1: Selective SNAr with an Amine at the C2-Position
This protocol details the reaction with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors and other pharmaceutical agents.
Causality: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base but not the nucleophile, enhancing its reactivity. A mild inorganic base like K₂CO₃ is sufficient to deprotonate the amine or act as an acid scavenger without promoting side reactions. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate while maintaining selectivity for the more labile fluorine atom.
| Parameter | Value / Reagent | Molar Eq. | Purpose |
| Starting Material | This compound | 1.0 | Electrophile |
| Nucleophile | Primary or Secondary Amine (e.g., Morpholine) | 1.1 - 1.2 | Nucleophile |
| Base | Potassium Carbonate (K₂CO₃), finely powdered | 2.0 - 3.0 | Acid Scavenger |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | - | Reaction Medium |
| Temperature | 60 - 80 °C | - | Reaction Condition |
| Time | 4 - 12 hours | - | Reaction Duration |
Step-by-Step Methodology:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent & Reagent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the aldehyde). Add the amine (1.1 eq) via syringe.
-
Reaction: Heat the mixture to 70 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired 4-chloro-2-aminonicotinaldehyde derivative.
References
- 1. Cu catalyzed [4 + 2] cycloaddition for the synthesis of highly substituted 3-fluoropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lookchem.com [lookchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 4-Chloro-2-fluoronicotinaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of rational drug design. Among these, functionalized pyridines serve as privileged structures, offering a unique combination of desirable physicochemical properties and versatile synthetic handles. 4-Chloro-2-fluoronicotinaldehyde (also known as 4-Chloro-2-fluoropyridine-3-carbaldehyde), with its distinct arrangement of reactive sites, emerges as a highly valuable, albeit specialized, building block for the synthesis of complex molecular architectures targeting a range of therapeutic areas, most notably in the development of kinase inhibitors.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors. The protocols detailed herein are built upon established chemical principles and draw from methodologies applied to structurally analogous systems, providing a robust starting point for laboratory implementation.
The Architectural Advantage of this compound
The medicinal chemistry utility of this compound is rooted in the specific functionalities of its structure: the pyridine core, two distinct halogen substituents, and a reactive aldehyde group. The pyridine ring is a common motif in a vast number of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.
The chlorine and fluorine atoms at the 4- and 2-positions, respectively, are not merely passive substituents. The strategic placement of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target. The chlorine atom, in contrast, serves as a versatile synthetic handle, amenable to a variety of cross-coupling reactions. The aldehyde at the 3-position provides a reactive center for condensation, reductive amination, and other transformations to build out the molecular scaffold.
Core Application: A Gateway to Kinase Inhibitors
A primary application of this compound lies in its potential as a precursor for the synthesis of kinase inhibitors. The pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors.[1] By leveraging the reactivity of the chlorine and aldehyde functionalities, complex structures, such as those based on the pyridyl-pyrimidine core found in drugs like Imatinib, can be constructed.[2]
The general strategy involves the use of the chloro-substituent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce aryl or amino-aryl moieties. The aldehyde group can then be used to build the rest of the pharmacophore.
Experimental Protocols
The following protocols are designed to serve as a practical guide for the synthetic manipulation of this compound. These are generalized procedures and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling of the 4-Chloro Position
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a powerful tool for the formation of C-C bonds.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Arylboronic acid | 1.2 | Coupling partner |
| Pd(OAc)₂ (Palladium(II) acetate) | 0.02 | Palladium catalyst precursor |
| SPhos (Spherical phosphine ligand) | 0.04 | Ligand to stabilize and activate the palladium catalyst |
| K₃PO₄ (Potassium phosphate) | 2.0 | Base to facilitate the transmetalation step |
| 1,4-Dioxane/Water (4:1) | - | Solvent system |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.[3]
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-fluoronicotinaldehyde.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient oxidative addition of the relatively unreactive aryl chloride.[4]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The mixture of 1,4-dioxane and water provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing is critical to prevent the oxidation of the Pd(0) active catalyst.[3]
Protocol 2: Buchwald-Hartwig Amination of the 4-Chloro Position
This protocol describes the palladium-catalyzed amination of this compound, a key transformation for introducing nitrogen-based functional groups.
Reaction Scheme:
A representative Buchwald-Hartwig amination reaction.
Materials:
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting material |
| Amine (primary or secondary) | 1.2 | Coupling partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.015 | Palladium catalyst precursor |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | 0.03 | Ligand to facilitate C-N bond formation |
| NaOt-Bu (Sodium tert-butoxide) | 1.5 | Strong, non-nucleophilic base |
| Anhydrous Toluene | - | Anhydrous solvent |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.5 mmol) to a dry reaction vessel.[5]
-
Add anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ and a bidentate phosphine ligand like Xantphos is a robust system for C-N bond formation.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the reductive elimination step.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, the use of an anhydrous solvent and inert atmosphere is critical.
Protocol 3: Reductive Amination of the Aldehyde Group
This protocol details the conversion of the aldehyde functionality into an amine via reductive amination, a common method for introducing diversity into a molecule.
Reaction Scheme:
A representative reductive amination reaction.
Materials:
| Reagent | Molar Equiv. | Purpose |
| Substituted Nicotinaldehyde (from Protocol 1 or 2) | 1.0 | Aldehyde-containing starting material |
| Amine (primary or secondary) | 1.1 | Amine source |
| NaBH(OAc)₃ (Sodium triacetoxyborohydride) | 1.5 | Mild and selective reducing agent for imines |
| Dichloromethane (DCM) | - | Anhydrous solvent |
| Acetic Acid (catalytic) | - | Catalyst for imine formation |
Procedure:
-
Dissolve the substituted nicotin-aldehyde (1.0 mmol) and the desired amine (1.1 mmol) in anhydrous dichloromethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde, minimizing side reactions.
-
Catalyst: Acetic acid catalyzes the formation of the imine intermediate, which is the substrate for the reduction.
-
Anhydrous Conditions: While not as critical as in the palladium-catalyzed reactions, anhydrous conditions are preferred to prevent the hydrolysis of the imine intermediate.
Concluding Remarks
This compound represents a synthetically versatile building block with significant potential in medicinal chemistry. Its strategically positioned functional groups allow for a range of chemical transformations, providing access to novel and complex molecular scaffolds. The protocols outlined in this guide, based on well-established synthetic methodologies, offer a solid foundation for researchers to explore the utility of this compound in the design and synthesis of next-generation therapeutic agents. As the demand for highly functionalized and specific drug candidates continues to grow, the importance of such specialized intermediates in the drug discovery pipeline cannot be overstated.
References
Application Notes & Protocols: 4-Chloro-2-fluoronicotinaldehyde as a Strategic Building Block for the Synthesis of Novel Heterocycles
Abstract
This technical guide provides an in-depth exploration of 4-Chloro-2-fluoronicotinaldehyde, a highly versatile and reactive trifunctional pyridine derivative. We delve into its electronic properties and demonstrate its utility as a powerful building block for the synthesis of diverse and complex heterocyclic scaffolds. This document outlines key reaction pathways, including nucleophilic aromatic substitution (SNAr) and condensation reactions, providing detailed, field-proven protocols for the synthesis of medicinally relevant cores such as pyrazolo[3,4-b]pyridines. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique reagent for the efficient construction of novel molecular entities.
Introduction: The Strategic Value of this compound
This compound is a pyridine-based aldehyde functionalized with two distinct halogen atoms at positions C2 (fluoro) and C4 (chloro). This specific arrangement of an aldehyde and two different halogens on an electron-deficient pyridine ring confers a unique and highly desirable reactivity profile for synthetic chemistry.
The core utility of this building block stems from three key features:
-
The Aldehyde Group (C3): Serves as a classical electrophilic handle for condensation reactions with a wide range of nucleophiles (e.g., hydrazines, amines, active methylene compounds), initiating the formation of new heterocyclic rings.
-
The 2-Fluoro Substituent: The fluorine atom, being highly electronegative and positioned ortho to the ring nitrogen, strongly activates the C2 position for Nucleophilic Aromatic Substitution (SNAr). In SNAr reactions, fluoride is an excellent leaving group, often showing superior reactivity compared to other halogens.[1][2]
-
The 4-Chloro Substituent: The chlorine atom at the C4 position provides a second, distinct site for SNAr or a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The differential reactivity between the C-F and C-Cl bonds can be exploited for selective, stepwise functionalization.
This trifunctionality allows for the rapid assembly of complex fused ring systems, making it an invaluable precursor in the synthesis of compounds targeting a range of biological targets, particularly protein kinases.[3][4][5]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1232432-20-0 | [6][7] |
| Molecular Formula | C₆H₃ClFNO | [6] |
| Molecular Weight | 159.55 g/mol | [6] |
| Appearance | Brown to yellowish-brown solid | [6][8] |
| Storage | Store under inert gas at 2-8°C | [6] |
Core Reaction Manifold: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active agents.[9][10] this compound provides a highly efficient entry into this class of compounds via a condensation-cyclization cascade with substituted hydrazines.
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot sequence.
-
Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the hydrazine on the highly electrophilic aldehyde carbon. This is a classic condensation reaction, typically performed under mild, often slightly acidic or neutral conditions, to form a stable hydrazone intermediate.
-
Intramolecular SNAr Cyclization: Upon heating in the presence of a base, the second nitrogen atom of the hydrazone linker acts as an intramolecular nucleophile. It attacks one of the halogen-bearing carbons of the pyridine ring. The C2-fluoro position is significantly more activated towards SNAr than the C4-chloro position due to the proximity of the electron-withdrawing ring nitrogen. The base facilitates the reaction by deprotonating the N-H proton, increasing the nucleophilicity of the attacking nitrogen. The subsequent loss of the fluoride ion rearomatizes the system to yield the stable, fused pyrazolo[3,4-b]pyridine ring system.
Below is a diagram illustrating the logical workflow for this transformation.
Caption: General workflow for pyrazolo[3,4-b]pyridine synthesis.
Detailed Experimental Protocol: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)methanol
This protocol details a representative synthesis. The resulting product retains the C4-chloro handle, which can be used for further diversification via cross-coupling reactions.
Materials:
-
This compound (1.0 eq, e.g., 1.00 g)
-
Phenylhydrazine hydrochloride (1.1 eq)
-
Sodium Acetate (NaOAc) (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Ethanol (EtOH), Anhydrous
-
N,N-Dimethylformamide (DMF), Anhydrous
Procedure:
-
Hydrazone Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1.00 g, 6.27 mmol).
-
Dissolve the aldehyde in 20 mL of anhydrous ethanol.
-
Add phenylhydrazine hydrochloride (0.99 g, 6.90 mmol) and sodium acetate (0.77 g, 9.41 mmol) to the solution.
-
Rationale: Sodium acetate acts as a mild base to free the phenylhydrazine from its hydrochloride salt, allowing it to act as a nucleophile.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Intramolecular Cyclization:
-
To the reaction mixture containing the hydrazone, add potassium carbonate (2.17 g, 15.68 mmol) and 10 mL of anhydrous DMF.
-
Rationale: K₂CO₃ is a sufficiently strong base to deprotonate the hydrazone N-H, initiating the cyclization. DMF is a polar aprotic solvent that effectively promotes SNAr reactions.
-
Fit the flask with a reflux condenser and heat the mixture to 100 °C in an oil bath.
-
Maintain reflux for 8-12 hours, monitoring by TLC for the disappearance of the hydrazone intermediate and the formation of the product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 150 mL of ice-cold water with stirring. A precipitate should form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the solid product under vacuum.
-
For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Expected Outcome:
-
Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expanding the Heterocyclic Portfolio: Other Key Transformations
The versatility of this compound extends beyond pyrazole synthesis. Its reactive handles can be used to construct a variety of other important heterocyclic cores.
Condensation with Active Methylene Compounds
The aldehyde can undergo Knoevenagel condensation with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate). This forms a vinyl-substituted pyridine intermediate, which is primed for subsequent cyclization reactions. For instance, reaction with malononitrile followed by treatment with a strong base can lead to the formation of fused pyridine systems.[11]
Caption: Synthesis via Knoevenagel condensation pathway.
Metal-Catalyzed Cross-Coupling Reactions
The C4-Cl bond is an excellent handle for various palladium-catalyzed cross-coupling reactions.[12][13] This allows for the introduction of carbon or nitrogen-based substituents before or after an initial condensation/cyclization reaction.
-
Suzuki Coupling: Introduce aryl or heteroaryl groups.
-
Sonogashira Coupling: Introduce alkyne functionalities, which can then undergo further cyclization (e.g., to form furans or pyrroles).
-
Buchwald-Hartwig Amination: Introduce substituted amines.
This strategy dramatically increases the accessible chemical space, allowing for fine-tuning of steric and electronic properties for structure-activity relationship (SAR) studies, a critical aspect of drug development.
Protocol: Suzuki Coupling of a 4-Chloro-pyrazolo[3,4-b]pyridine Derivative
This protocol assumes the successful synthesis of a 4-chloro-substituted pyrazolopyridine from the previous section.
Materials:
-
4-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Toluene and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the 4-chloro-pyrazolo[3,4-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 2M aqueous solution of Na₂CO₃ (3.0 eq).
-
Add the toluene/water (4:1) solvent mixture.
-
Rationale: The biphasic solvent system and base are crucial for the Suzuki catalytic cycle, facilitating the transmetalation step.
-
Degas the mixture by bubbling argon or nitrogen through it for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-aryl-pyrazolo[3,4-b]pyridine.
Conclusion and Future Outlook
This compound has proven itself to be a cornerstone reagent for the construction of novel heterocyclic compounds. Its predictable, chemoselective reactivity allows for the strategic and efficient synthesis of complex scaffolds like pyrazolo[3,4-b]pyridines, which are central to the discovery of new therapeutics, particularly in the field of oncology.[3][4] The protocols described herein provide a robust foundation for researchers to not only replicate these transformations but also to design new synthetic pathways. The potential for sequential SNAr and metal-catalyzed cross-coupling reactions ensures that the full synthetic utility of this powerful building block is still being explored, promising continued innovation in medicinal and materials chemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of close analogs of LCRF-0004, a potent and selective RON receptor tyrosine kinase inhibitor. | Semantic Scholar [semanticscholar.org]
- 6. 错误页 [amp.chemicalbook.com]
- 7. This compound | 1232432-20-0 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 4-Chloro-2-fluoronicotinaldehyde for Pharmaceutical Scaffolding
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where it enables the convergent synthesis of complex molecular architectures from readily available building blocks.[3] This guide focuses on a specific, yet highly relevant, application: the Suzuki coupling of 4-Chloro-2-fluoronicotinaldehyde. This substrate is a valuable trifunctional building block; the aldehyde provides a handle for further derivatization, the fluorine atom can modulate physicochemical properties, and the chloro-substituent serves as the reactive site for cross-coupling.
However, the use of heteroaryl chlorides, particularly electron-deficient systems like this one, presents distinct challenges. The inherent stability of the carbon-chlorine bond makes the initial, often rate-limiting, oxidative addition step of the catalytic cycle difficult.[4][5][6] This necessitates carefully optimized protocols that employ highly active catalyst systems. This document provides a detailed examination of the mechanistic principles, a robust experimental protocol, and a comprehensive troubleshooting guide for the successful Suzuki-Miyaura coupling of this compound, aimed at researchers and professionals in drug development.
The Catalytic Cycle: A Mechanistic Rationale for Protocol Design
A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
analytical methods for the purification and analysis of 4-Chloro-2-fluoronicotinaldehyde
Application Note & Protocol Guide
Topic: Analytical Methods for the Purification and Analysis of 4-Chloro-2-fluoronicotinaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for a Niche Building Block
This compound is a halogenated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an aldehyde for synthetic elaboration, a chloro group for cross-coupling reactions, and a fluoro group for modulating electronic properties—makes it a valuable synthetic intermediate. The purity and structural integrity of such building blocks are paramount, as impurities can lead to unforeseen side reactions, compromised yields, and final products with altered biological or physical properties.
This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of robust analytical methodologies for the purification, characterization, and quality control of this compound. We will move beyond simple procedural lists to explain the causality behind method selection, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Part 1: Purification by Flash Column Chromatography
Expert Insight: Before any analysis, a verifiably pure sample is required. For small-scale organic intermediates like this compound, flash column chromatography is the gold standard. It offers a balance of speed, resolution, and scalability. The choice of solvent system is critical and is determined by the polarity of the target compound relative to its impurities.
A patent describing the synthesis of a closely related compound, 2-chloro-4-fluoropyridine-3-formaldehyde, successfully employed column chromatography for purification, achieving a purity of over 99% as determined by HPLC.[1] This precedent validates our choice of methodology.
Workflow for Purification
Caption: Workflow for purification of this compound.
Protocol 1: Flash Column Chromatography
-
Solvent System Selection:
-
Rationale: The ideal solvent system will provide a retention factor (Rƒ) of ~0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate. This ensures good separation from less polar and more polar impurities during the column run.
-
Procedure: Using TLC, test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane). Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity.
-
-
Column Preparation:
-
Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").
-
Rationale: Dry loading prevents dissolution issues at the column head and leads to sharper bands and better separation compared to liquid injection.[2]
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the solvent polarity according to a pre-determined gradient based on TLC analysis.
-
Collect fractions of equal volume.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Part 2: Analytical Characterization
A multi-technique, or orthogonal, approach is essential for the unambiguous characterization of a chemical entity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expert Insight: HPLC is the workhorse for purity determination in pharmaceutical and chemical development. For an aromatic aldehyde like this compound, a standard reverse-phase method with UV detection is effective for general purity screening. However, for precise quantification, especially at low levels, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is superior. The resulting hydrazone is more stable and possesses a strong chromophore, allowing for highly sensitive detection around 360 nm, away from many common interferences.[3][4]
Protocol 2.1.1: Reverse-Phase HPLC for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for pyridine-containing compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 15 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | Diode Array Detector (DAD) at 254 nm | The pyridine ring has strong absorbance at this wavelength. |
| Injection Vol. | 5 µL | |
| Sample Prep. | 1 mg/mL in Acetonitrile |
Workflow for HPLC Analysis
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Insight: GC-MS is the ideal method for identifying volatile impurities, residual solvents, or thermally stable by-products. Given the predicted boiling point of this compound (~235 °C), it is amenable to GC analysis.[5][6] The mass spectrometer provides definitive identification of separated components based on their fragmentation patterns. This technique is highly sensitive and specific for halogenated compounds.[7][8]
Protocol 2.2.1: GC-MS for Impurity Profiling
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A 5% phenyl-methylpolysiloxane column offers good general-purpose separation. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert carrier gas, standard for GC-MS. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Initial hold separates volatile solvents; ramp elutes the main analyte and higher-boiling impurities. |
| Transfer Line | 280 °C | Prevents condensation of analytes before entering the MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy, creates reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40 - 450 m/z | Covers the mass of the parent ion and expected fragments. |
| Sample Prep. | 1 mg/mL in Ethyl Acetate |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Expert Insight: NMR is the most powerful tool for unambiguous structure confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all critical. The ¹H NMR will show the aldehyde and aromatic protons, with splitting patterns complicated by H-F coupling. The ¹³C NMR will confirm the carbon backbone, and the ¹⁹F NMR will provide a single, clean signal confirming the presence of the fluorine atom. Two-dimensional techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used to assign all signals definitively.[9]
Protocol 2.3.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Interpretation: Analyze chemical shifts, integration values, and coupling constants (J-values) to confirm the structure matches that of this compound.
| Nucleus | Expected Chemical Shift (ppm) & Multiplicity | Rationale |
| ¹H NMR | Aldehyde-H: ~10.2 (d) Aromatic-H (H5): ~8.3 (d) Aromatic-H (H6): ~7.5 (dd) | The aldehyde proton is highly deshielded. Aromatic protons are influenced by the electronic effects of the substituents and will show coupling to each other and to the fluorine atom. |
| ¹³C NMR | Aldehyde-C=O: ~185 Aromatic C-F: ~160 (d) Aromatic C-Cl: ~145 Other Aromatic-C: 120-150 | Carbons directly bonded to electronegative atoms (F, N) or carbonyl groups are significantly downfield. The carbon bonded to fluorine will show a large ¹JCF coupling constant. |
| ¹⁹F NMR | One signal, ~ -110 to -140 | The chemical shift is characteristic of a fluorine atom on an aromatic ring. |
Note: Predicted values are based on standard chemical shift tables and data for similar compounds. Actual values may vary.
Mass Spectrometry (MS) for Molecular Weight Verification
Expert Insight: While GC-MS provides molecular weight information, a soft-ionization technique like Electrospray Ionization (ESI), often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the intact molecule with minimal fragmentation. This is a crucial final check of identity.
Protocol 2.4.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like acetonitrile or methanol, often with a trace of formic acid to promote protonation.
-
Analysis: Infuse the sample directly into the ESI source or analyze via an LC-MS system.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Verification: Look for the protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of the chlorine atom (a ~3:1 ratio for [M+H]⁺ and [M+H+2]⁺) provides definitive confirmation.
| Parameter | Expected Value |
| Molecular Formula | C₆H₃ClFNO |
| Molecular Weight | 159.55 g/mol |
| Expected [M+H]⁺ (³⁵Cl) | 160.00 m/z |
| Expected [M+H]⁺ (³⁷Cl) | 162.00 m/z |
Summary
The robust characterization of this compound requires a synergistic application of purification and analytical techniques. Flash chromatography ensures the physical purity of the sample, which is then verified and quantified by HPLC. Orthogonal methods like GC-MS and LC-MS confirm purity against volatile impurities and verify the molecular weight, while NMR spectroscopy provides unambiguous confirmation of the chemical structure. Following these detailed protocols will ensure the generation of high-quality, reliable data suitable for any research or development application.
References
- 1. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. epa.gov [epa.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. This compound | 1232432-20-0 [chemicalbook.com]
- 6. This compound CAS#: 1232432-20-0 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Chloro-2-fluoronicotinaldehyde in Agrochemical Synthesis: A Guide to its Application and Synthetic Protocols
For Immediate Release
[City, State] – 4-Chloro-2-fluoronicotinaldehyde, a versatile pyridine-based chemical intermediate, is gaining significant attention within the agrochemical industry. Its unique structural features make it a valuable building block in the synthesis of novel pesticides, contributing to the development of more effective and targeted crop protection solutions. This document serves as a comprehensive guide for researchers, scientists, and professionals in the field of drug and agrochemical development, detailing the application and synthetic utility of this important compound.
This guide will, therefore, focus on the fundamental reactivity of this compound and provide generalized protocols that illustrate how its chemical properties can be harnessed to construct molecular frameworks relevant to agrochemical discovery.
Introduction to this compound: A Strategic Synthetic Intermediate
This compound, with the chemical formula C₆H₃ClFNO, is a substituted pyridine carbaldehyde. The presence of three distinct reactive sites—the aldehyde group, the chloro substituent, and the fluoro substituent—provides chemists with a powerful tool for molecular diversification. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the pyridine ring itself, activates the molecule for various chemical transformations, making it an attractive starting material for the synthesis of complex heterocyclic compounds.
The pyridine moiety is a common scaffold in a multitude of successful agrochemicals, including herbicides, insecticides, and fungicides.[2] The introduction of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their biological activity, metabolic stability, and overall efficacy.[3] Therefore, this compound represents a convergence of these key structural features, positioning it as a high-potential starting material for the development of next-generation crop protection agents.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1232432-20-0 | [4] |
| Molecular Formula | C₆H₃ClFNO | [1] |
| Molecular Weight | 159.55 g/mol | [1] |
| Appearance | Yellowish-brown solid | [1] |
Storage and Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound in a cool, dry place away from incompatible materials.
Synthetic Applications in Agrochemical Research
The reactivity of this compound allows for a range of chemical transformations that are fundamental to the construction of agrochemical candidates. The aldehyde functional group is a versatile handle for chain extension and the introduction of various functionalities. The chloro and fluoro substituents on the pyridine ring are susceptible to nucleophilic substitution, providing a means to introduce diverse side chains and build more complex molecular architectures.
Below are generalized protocols that demonstrate the potential synthetic utility of this compound in the context of agrochemical research and development.
Application Note 1: Reductive Amination for the Introduction of Amine Side-Chains
Introduction: Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of C-N bonds. This reaction is particularly relevant in agrochemical synthesis for introducing amine-containing side chains, which are often crucial for biological activity. The aldehyde group of this compound can readily undergo reductive amination with a variety of primary and secondary amines to yield the corresponding substituted aminomethylpyridines. These products can serve as key intermediates for further elaboration into more complex agrochemical candidates.
Workflow Diagram:
Caption: Reductive Amination Workflow.
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane) is added the desired primary or secondary amine (1.0-1.2 eq).
-
Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate. Acetic acid may be added as a catalyst.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq), is added portion-wise to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired substituted aminomethylpyridine.
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane or 1,2-dichloroethane are commonly used as they are relatively non-polar and aprotic, which is ideal for this reaction.
-
Reducing Agent: Sodium triacetoxyborohydride is a preferred reducing agent for reductive aminations as it is mild, selective for imines over aldehydes, and does not reduce other functional groups that may be present in the molecule.
Application Note 2: Nucleophilic Aromatic Substitution (SNAAr) for Core Modification
Introduction: The chloro and fluoro substituents on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAAr). This allows for the displacement of these leaving groups with a variety of nucleophiles, such as amines, thiols, and alkoxides. This reaction is a powerful tool for modifying the pyridine core and introducing functionalities that can significantly impact the biological properties of the resulting compounds. The relative reactivity of the chloro and fluoro groups can often be controlled by the reaction conditions and the nature of the nucleophile.
Workflow Diagram:
Caption: Nucleophilic Aromatic Substitution Workflow.
Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added the desired nucleophile (e.g., an amine, thiol, or alcohol; 1.0-1.5 eq) and a suitable base (e.g., potassium carbonate, triethylamine; 1.5-2.0 eq).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile and the leaving group to be displaced.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate can be collected by filtration, or the aqueous mixture can be extracted with an appropriate organic solvent.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired substituted nicotinaldehyde derivative.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF and DMSO are used to dissolve the reactants and facilitate the SNAAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: A base is required to deprotonate the nucleophile, increasing its nucleophilicity and driving the reaction forward.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy barrier for the substitution reaction on the electron-deficient pyridine ring.
Conclusion and Future Perspectives
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its multifunctional nature allows for a wide range of chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. While its direct application in the synthesis of currently marketed agrochemicals is not prominently documented, its potential for the discovery of new active ingredients is significant. The generalized protocols provided herein serve as a foundation for researchers to explore the synthetic utility of this valuable intermediate in the ongoing quest for more effective and sustainable crop protection solutions. Further research into the reactivity and applications of this compound is warranted and is expected to contribute to the development of the next generation of agrochemicals.
References
Troubleshooting & Optimization
improving the yield and purity of 4-Chloro-2-fluoronicotinaldehyde synthesis.
Welcome to the technical support guide for the synthesis of 4-Chloro-2-fluoronicotinaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis for both yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot and refine your experimental work.
Synthesis Overview
The most reliable and commonly employed route for synthesizing this compound is through the directed ortho-lithiation of a 2-chloro-4-fluoropyridine precursor, followed by formylation. This method offers high regioselectivity, which is crucial when working with substituted pyridine rings.[1][2] The general scheme involves deprotonation at the C3 position, which is activated by the adjacent chloro and fluoro substituents, using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, typically N,N-Dimethylformamide (DMF), to introduce the aldehyde group.[3]
References
Technical Support Center: Optimization of 4-Chloro-2-fluoronicotinaldehyde Synthesis
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2-fluoronicotinaldehyde. The following content is structured to address common challenges and frequently asked questions, drawing upon established principles of organic chemistry and analogous synthetic procedures. Our goal is to equip you with the causal understanding needed to troubleshoot and optimize your reaction parameters effectively.
Technical Support & Troubleshooting Guide
This section is designed to address specific issues you may encounter during the synthesis. The primary synthetic route discussed is the directed ortho-metalation of a suitable precursor, such as 3-chloro-5-fluoropyridine, followed by formylation.
Q1: My reaction yield is critically low or I'm getting no product. What are the most likely causes?
A1: A low or zero yield in this synthesis, which typically involves organolithium chemistry, is a common but solvable issue. The root cause often lies in the integrity of the reagents and the strict control of the reaction environment. Here is a breakdown of the primary culprits and their solutions:
-
Reagent Quality & Handling:
-
Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base, but it is highly sensitive to moisture and air. Commercial LDA solutions can degrade over time. It is crucial to titrate your LDA solution before use to determine its exact molarity. An inactive base is the most frequent cause of reaction failure.
-
Solvent Purity: The required solvent, typically tetrahydrofuran (THF), must be anhydrous. The presence of water will rapidly quench the LDA and any lithiated intermediates. Always use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or high-quality anhydrous solvent from a sealed bottle.
-
Starting Material: Ensure your 3-chloro-5-fluoropyridine precursor is pure and dry. Impurities can interfere with the lithiation step.[1]
-
-
Reaction Conditions:
-
Temperature Control: Directed ortho-metalation reactions are highly temperature-sensitive. The lithiation step must be conducted at very low temperatures (typically -75 °C to -20 °C) to prevent side reactions and decomposition of the lithiated intermediate.[2][3] Use a cryo-cool or a dry ice/acetone bath to maintain a stable, low temperature. A slight increase in temperature can lead to unwanted side reactions.
-
Atmosphere: The entire reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching by atmospheric moisture and oxygen.[2] Ensure all glassware is oven- or flame-dried before use.
-
-
Stoichiometry:
-
An incorrect ratio of LDA to the pyridine substrate can lead to incomplete conversion. Using a slight excess of freshly titrated LDA (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Q2: My TLC and/or LC-MS analysis shows multiple unexpected spots. What are the likely side products?
A2: The formation of multiple products indicates a loss of regioselectivity or the occurrence of side reactions. Here are the most probable scenarios:
-
Formation of Regioisomers: While the fluorine and chlorine atoms on the pyridine ring direct the lithiation to the C4 position, sub-optimal conditions can lead to lithiation at other positions, resulting in isomeric products after formylation. This is often caused by the reaction temperature being too high, which reduces the kinetic control of the deprotonation.
-
Self-Condensation or Michael Addition: Aldol-type self-condensation of the product aldehyde can occur if the reaction conditions become basic during workup. Additionally, the lithiated pyridine intermediate could potentially react with the newly formed aldehyde product in a Michael-type addition, leading to dimers or more complex structures.[4]
-
Reaction with the Quenching Agent: The choice and addition of the formylating agent, typically N,N-Dimethylformamide (DMF), is critical. If DMF is added too quickly or at a higher temperature, it can lead to side reactions. Similarly, during the aqueous workup (e.g., with saturated NH₄Cl), if the pH is not controlled, it could promote side reactions of the aldehyde product.[2]
To minimize these, ensure precise temperature control, slow, dropwise addition of reagents, and a carefully controlled quench and workup procedure.[5]
Q3: I'm struggling with the purification of this compound. What is the recommended procedure?
A3: Purification is key to obtaining the final product with high purity. The crude product is typically a solid or oil and requires chromatographic purification.[2]
-
Workup: After quenching the reaction, a standard aqueous workup is performed. This usually involves partitioning the product into an organic solvent like ethyl acetate or diethyl ether. Washing the organic layer with brine helps to remove residual water.[1]
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material and side products.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar/polar solvent system is used. A good starting point is a gradient of ethyl acetate in hexane or petroleum ether. The optimal ratio should be determined by TLC analysis of the crude mixture.
-
-
Recrystallization: If the purified product is a solid, recrystallization can be an excellent final step to improve purity and obtain crystalline material. The choice of solvent depends on the product's solubility, but solvent systems like ethanol/water or hexane/ethyl acetate are common starting points. Use a minimal amount of hot solvent to dissolve the product to maximize recovery upon cooling.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for preparing this compound?
A1: The most common and regioselective method is a directed ortho-metalation (DoM) followed by formylation. This involves the deprotonation of a substituted pyridine, like 3-chloro-5-fluoropyridine, at a position adjacent to a directing group (in this case, the fluorine and chlorine atoms).
The general workflow is as follows:
-
Deprotonation: The pyridine precursor is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere and cooled to a low temperature (e.g., -75 °C).
-
Lithiation: A strong, non-nucleophilic base, typically LDA, is added slowly to form the lithiated intermediate regioselectively at the C4 position.
-
Formylation: An electrophile, such as N,N-Dimethylformamide (DMF), is added to the reaction mixture to introduce the aldehyde group.
-
Quench & Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted.[2]
-
Purification: The crude product is purified, usually by column chromatography.
An alternative, though potentially less selective, route could be the Vilsmeier-Haack reaction on an appropriate pyridine derivative.[6]
Q2: What are the critical reaction parameters I need to control?
A2: Success in this synthesis hinges on the precise control of several key parameters. The table below summarizes the most critical factors and their typical ranges based on analogous, well-established procedures.[2]
| Parameter | Typical Range/Condition | Rationale & Impact on Reaction |
| Temperature | -78 °C to -15 °C | Critical for selectivity and stability. Higher temperatures can lead to loss of regioselectivity, side reactions, and decomposition of the organolithium intermediate. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for preventing quenching. Organolithium reagents are extremely sensitive to moisture and oxygen. |
| Solvent | Anhydrous THF | Required for reagent stability. THF is a good solvent for the reactants and is relatively stable at low temperatures. Must be rigorously dried. |
| Base | LDA (1.1-1.2 equiv.) | Ensures complete deprotonation. A slight excess of a strong, non-nucleophilic base is needed. Molarity must be confirmed by titration. |
| Reagent Addition | Slow, dropwise | Controls exotherm and minimizes side reactions. Rapid addition can cause localized heating and reduce selectivity. |
| Quenching Agent | Anhydrous DMF | Introduces the aldehyde functional group. Must be pure and added at low temperature. |
Q3: How can I effectively monitor the progress of my reaction?
A3: Monitoring the reaction is crucial to determine the point of completion and to identify any issues early on.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate that the reaction is progressing.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be quenched and analyzed. This will confirm the consumption of the starting material and the formation of a product with the correct mass-to-charge ratio. This is particularly useful for identifying potential side products.[7]
Q4: What are the primary safety precautions I should take?
A4: This synthesis involves several hazardous materials and conditions that require strict adherence to safety protocols.
-
Pyrophoric Reagents: Solutions of organolithium reagents like n-BuLi (often used to prepare LDA in situ) and LDA itself can be pyrophoric, meaning they can ignite spontaneously on contact with air. Always handle these reagents under an inert atmosphere using proper syringe and cannula techniques.
-
Low Temperatures: Handling cryogenic liquids like liquid nitrogen or dry ice requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses, to prevent cold burns.
-
Solvents: THF is flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
-
Chlorinated Pyridines: The starting materials and product are halogenated organic compounds. They should be handled with care, avoiding inhalation and skin contact, as their toxicological properties may not be fully characterized.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
Visualized Workflows
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic for Low Yield
This diagram provides a decision-making framework for diagnosing the cause of low reaction yield.
Caption: A troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
purification challenges and solutions for 4-Chloro-2-fluoronicotinaldehyde
Welcome to the technical support guide for the purification of 4-Chloro-2-fluoronicotinaldehyde (CAS 1232432-20-0). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile pyridine-based intermediate. Here, we address common challenges encountered during its purification and provide robust, field-proven solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental properties and handling questions.
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of your compound is the first step to successful purification. This compound is a solid, typically brown or yellowish-brown, at room temperature.[1][2] Key data points are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1232432-20-0 | [3] |
| Molecular Formula | C₆H₃ClFNO | [3] |
| Molecular Weight | 159.55 g/mol | [3][4] |
| Appearance | Solid, Brown / Yellowish-brown | [1][2] |
| Boiling Point | ~235.0 °C (Predicted) | [2][4] |
| Density | ~1.444 g/cm³ (Predicted) | [2][4] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2][4] |
Q2: What are the likely impurities I should be aware of?
A2: Impurities typically arise from the synthetic route. A common synthesis involves the metalation of a 2-chloro-4-fluoropyridine precursor followed by formylation with N,N-Dimethylformamide (DMF).[5] Potential impurities could include:
-
Unreacted Starting Materials: Such as 2-chloro-4-fluoropyridine.
-
Isomeric Byproducts: Positional isomers formed during the formylation step.
-
Over-oxidation Products: The corresponding carboxylic acid (4-chloro-2-fluoronicotinic acid) if the aldehyde is exposed to oxidizing conditions.
-
Residual Solvents: Such as tetrahydrofuran (THF), dioxane, or DMF from the reaction and workup.[5]
Q3: Is this compound stable? What conditions should I avoid?
A3: Aldehydes can be susceptible to oxidation, especially when heated in the presence of air. The predicted high boiling point suggests it has moderate thermal stability, but prolonged heating should be avoided.[4] For long-term storage, keeping it refrigerated under an inert gas is recommended to prevent degradation.[2][4] It is also important to handle it in a well-ventilated area or fume hood, as it may cause respiratory irritation.[2]
Part 2: Troubleshooting Guide: Column Chromatography
Column chromatography is the most common method for purifying this compound.[6][7] This section addresses specific issues you may encounter.
Q4: My compound is streaking/tailing on the column. What's wrong?
A4: Tailing or streaking bands lead to poor separation and cross-contamination of fractions. The primary causes are:
-
Overloading the Column: Too much sample was loaded for the amount of silica gel used. As a rule of thumb, use at least 50-100g of silica for every 1g of crude product.
-
Sample Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak as it moves down the column.
-
Incorrect Loading Technique: The initial sample band was too wide. The sample should be dissolved in the minimum amount of solvent possible to ensure a tight, narrow starting band.[7][8]
Troubleshooting Protocol:
-
Step 1: Reduce Sample Load: If overloading is suspected, repeat the column with less material or a larger column.
-
Step 2: Check Solubility: Ensure your crude material is fully soluble in the loading solvent (e.g., dichloromethane or the initial mobile phase).
-
Step 3: Refine Loading: Dissolve the crude product in a minimal volume of a strong solvent like dichloromethane (DCM). Carefully pipette this solution directly onto the top of the silica bed. Allow the solvent to absorb fully into the silica before adding the mobile phase.[6][8]
Q5: I'm not getting good separation between my product and an impurity. How can I improve resolution?
A5: Poor separation is almost always a mobile phase issue. The polarity of your solvent system is not optimal for differentiating the components of your mixture.
-
Causality: The principle of chromatography relies on the differential partitioning of components between the stationary phase (silica) and the mobile phase.[8] If the mobile phase is too polar, all components will travel quickly with the solvent front (low Rf on TLC), resulting in poor separation. If it's not polar enough, everything will remain adsorbed to the silica (high Rf).
Troubleshooting Protocol:
-
Step 1: Optimize with TLC: Before running a column, always find the best solvent system using Thin Layer Chromatography (TLC). Aim for a system that gives your desired product an Rf value of approximately 0.25-0.35 and provides the largest possible separation (ΔRf) from the nearest impurity.
-
Step 2: Use a Gradient Elution: Start with a less polar solvent system (e.g., 5% Ethyl Acetate in Hexanes) to elute non-polar impurities.[6] Gradually increase the polarity (e.g., to 10%, then 20% EtOAc) to elute your product, leaving more polar impurities on the column.[6]
-
Step 3: Try a Different Solvent System: If an EtOAc/Hexane system fails, consider other solvent systems. A common alternative is Dichloromethane/Methanol, which offers different selectivity.
Q6: The silica in my column has cracked. Is the run ruined?
A6: Yes, a cracked silica bed will ruin the separation. Cracks and channels allow the solvent and sample to bypass the stationary phase, meaning no separation can occur.
-
Causality: Cracking occurs when the packed column runs dry or when heat is generated by mixing solvents directly in the column.
Troubleshooting Protocol:
-
Prevention is Key:
-
Packing: Prepare the silica as a slurry in your initial, non-polar solvent and pour it into the column.[7][9] Tap the column gently to pack it uniformly and remove air bubbles.[6][7]
-
Running: Once you start eluting, never let the solvent level drop below the top of the silica bed.[7][10] Keep the column topped up with the mobile phase.
-
Solvent Changes: If running a gradient, do not pour a solvent of significantly different polarity directly onto the column. Pre-mix your mobile phases before adding them.
-
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for final polishing if the crude product is already of moderate purity (>85-90%). It relies on solubility differences at different temperatures.[11]
Q7: My compound "oils out" instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the compound.
-
Causality: For crystallization to occur, molecules need time to align themselves into an ordered crystal lattice. Rapid cooling forces the compound out of solution before this can happen, resulting in an amorphous oil. Impurities can also suppress crystallization and promote oiling.
Troubleshooting Protocol:
-
Step 1: Slow Down Cooling: After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool to room temperature undisturbed on a benchtop. Do not place it directly in an ice bath.[12] Insulating the flask can help slow the cooling process further.
-
Step 2: Add More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool slowly again.
-
Step 3: Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point.
Q8: I've cooled the solution, but no crystals have formed. How can I induce crystallization?
A8: Sometimes a supersaturated solution needs a nucleation point to begin crystallization.
-
Causality: Crystal formation requires an initial "seed" or surface for the molecules to begin organizing into a lattice. Highly purified compounds dissolved in very clean glassware may lack these nucleation sites.
Troubleshooting Protocol:
-
Step 1: Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the liquid.[11] The microscopic scratches on the glass can provide a surface for crystals to start forming.
-
Step 2: Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled solution.[11] This provides a perfect template for further crystal growth.
-
Step 3: Cool Further: Once the solution has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility and promote crystallization.[12]
-
Step 4: Reduce Solvent Volume: If all else fails, you may have added too much solvent.[12] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt the cooling process again.
References
- 1. lookchem.com [lookchem.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. This compound - CAS:1232432-20-0 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound CAS#: 1232432-20-0 [m.chemicalbook.com]
- 5. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. youtube.com [youtube.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
degradation pathways and stability issues of 4-Chloro-2-fluoronicotinaldehyde
Technical Support Center: 4-Chloro-2-fluoronicotinaldehyde
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyridine-based intermediate. Given its reactive functional groups—an aldehyde, a chloro substituent, and a fluoro substituent on an electron-deficient pyridine ring—understanding its stability profile is critical for successful and reproducible experimentation.
This document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's behavior. We will explore its potential degradation pathways and offer practical, field-tested solutions to common stability-related challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1][2] Some suppliers recommend freezer storage at -20°C for maximum shelf life. The container must be kept tightly closed to prevent exposure to moisture and atmospheric oxygen.[3][4][5]
Q2: Is this compound sensitive to air or moisture?
A2: Yes. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Furthermore, the chloro-substituent on the electron-deficient pyridine ring is activated towards nucleophilic substitution, including hydrolysis in the presence of water, which can replace the chlorine with a hydroxyl group. Therefore, handling in a well-ventilated, dry environment, such as a glove box or under a chemical fume hood, is strongly recommended.[3][5]
Q3: What materials or chemical classes are incompatible with this compound?
A3: Avoid strong oxidizing agents, which can rapidly convert the aldehyde to a carboxylic acid.[6] Strong bases can promote hydrolysis and other side reactions. Nucleophiles (e.g., primary and secondary amines, thiols) will readily react with the aldehyde group and can also potentially displace the chlorine atom. Reactions should be planned carefully to account for this reactivity.
Q4: What is the typical appearance of the compound?
A4: It is generally described as a solid, often brown or yellowish-brown in color.[1][7] A significant deviation from this appearance could indicate the presence of impurities or degradation products.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or -20°C | Minimizes thermal degradation and slows kinetic rates of decomposition reactions. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the aldehyde functional group.[1][2] |
| Moisture | Keep Tightly Closed/Dry | Prevents hydrolysis of the C-Cl bond and side reactions with the aldehyde.[3][4] |
| Light | Store in an opaque container | Protects against potential photolytic degradation. |
| Incompatibilities | Strong Oxidizing Agents, Strong Bases, Nucleophiles | Avoids unintended chemical reactions and degradation.[6] |
Troubleshooting Guide: Experimental Challenges & Solutions
This section uses a problem-and-solution format to address specific issues you may encounter during your experiments.
Issue 1: My analytical results (HPLC, LC-MS) show a new, more polar peak appearing over time, even in a "pure" sample.
-
Probable Cause A: Hydrolysis. The most likely cause is the hydrolysis of the 4-chloro group to a 4-hydroxy group. The resulting 4-hydroxy-2-fluoronicotinaldehyde is significantly more polar and will have a shorter retention time in reverse-phase chromatography. This is particularly common if using protic solvents (like methanol or water) without rigorous drying.
-
Probable Cause B: Oxidation. The aldehyde group can be oxidized to the corresponding 4-chloro-2-fluoronicotinic acid. This carboxylic acid is also more polar than the starting material. This is often accelerated by exposure to air, especially in solution.
-
Troubleshooting & Validation Steps:
-
Solvent Purity: Always use anhydrous solvents for reactions and for preparing analytical standards.
-
Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (N₂ or Ar) to minimize oxidation.
-
Spiking Study: To confirm the identity of a degradation peak, intentionally stress a small sample of the material. For example, stir a small amount in water overnight to see if the suspected hydrolysis peak increases. Bubble air through a solution to see if the suspected oxidation peak increases.
-
Mass Spectrometry: Use LC-MS to identify the mass of the impurity. The hydrolyzed product will have a mass of (M-Cl+OH), and the oxidized product will have a mass of (M+O).
-
Issue 2: My reaction yield is inconsistent, or I am isolating unexpected byproducts.
-
Probable Cause A: Competing Nucleophilic Attack. If your reaction involves a nucleophile, it can react at two sites: the aldehyde carbonyl and the carbon bearing the chlorine atom. The reaction conditions (temperature, solvent, base) will dictate the selectivity. For example, a "soft" nucleophile might preferentially attack the C-Cl position, while a "hard" nucleophile might favor the aldehyde.
-
Probable Cause B: Self-Condensation. Under basic conditions, aldehydes can undergo self-condensation reactions (e.g., aldol condensation), leading to complex mixtures and lower yields of the desired product.
-
Troubleshooting & Validation Steps:
-
Control Temperature: Run reactions at low temperatures (e.g., 0°C or -78°C) to improve selectivity and minimize side reactions.
-
Order of Addition: Add the this compound slowly to a solution of your nucleophile, rather than the other way around, to avoid having an excess of the aldehyde present which could favor self-condensation.
-
Protecting Groups: If the aldehyde is interfering with a desired reaction at the C-Cl position, consider protecting the aldehyde as an acetal. This group is stable to many reaction conditions and can be easily removed later via acid hydrolysis.
-
Visualizing Degradation & Experimental Design
Understanding the potential pathways of degradation is key to preventing them. The following diagram illustrates the primary chemical stability concerns.
References
Technical Support Center: Interpreting Complex NMR Spectra of 4-Chloro-2-fluoronicotinaldehyde Derivatives
Navigating the nuclear magnetic resonance (NMR) spectra of halogenated pyridine derivatives, such as 4-chloro-2-fluoronicotinaldehyde and its analogues, presents a unique set of challenges for researchers in synthetic and medicinal chemistry. The interplay of the aldehyde group's electron-withdrawing nature with the distinct electronic effects of the chloro and fluoro substituents creates complex and often ambiguous spectral data. This guide is designed to serve as a technical support hub, providing clear, actionable answers to common problems encountered during the spectral analysis of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for a this compound skeleton?
A1: The chemical shifts are highly influenced by the electronic environment created by the substituents. The aldehyde is a strong electron-withdrawing group, which deshields the pyridine ring protons and carbons. The fluorine and chlorine atoms further modulate these shifts.
-
¹H NMR:
-
The aldehyde proton (-CHO) is the most deshielded, typically appearing between δ 9.8 and 10.5 ppm .
-
The two remaining aromatic protons on the pyridine ring will be in the range of δ 7.5 to 9.0 ppm . Their exact position depends on their relationship to the fluorine and other substituents. The proton at position 6 (ortho to the nitrogen) is generally more deshielded than the proton at position 5.
-
-
¹⁹F NMR:
-
¹³C NMR:
-
The aldehyde carbon is highly deshielded, appearing around δ 185 to 195 ppm .
-
The carbon directly bonded to fluorine (C2) will show a large one-bond coupling (¹JCF) and will resonate around δ 160-165 ppm .
-
The carbon bearing the chlorine (C4) will be around δ 140-150 ppm .
-
Other aromatic carbons will appear in the δ 120-150 ppm range.
-
Q2: The splitting patterns for the aromatic protons are complex. How do I begin to interpret them?
A2: The complexity arises from multiple couplings. Each aromatic proton couples to the other aromatic proton (³JHH, typically 7-9 Hz) and to the fluorine atom through multiple bonds (JHF).
-
⁴JH5F2 (meta-coupling): The proton at position 5 will show a coupling to the fluorine at position 2. This is typically a smaller coupling constant of around 2-5 Hz .
-
³JH6F2 (ortho-coupling): The proton at position 6 does not have a direct three-bond coupling to the fluorine at C2. However, long-range couplings can sometimes be observed.
-
Long-Range Couplings: Be aware of potential long-range couplings, such as ⁵J(CHO)F2, which can further complicate the aldehyde proton signal.[5][6]
The result is often a pair of doublet of doublets, or even more complex multiplets if other couplings are present. A good starting point is to identify the larger ³JHH coupling and then the smaller JHF couplings.
Q3: I see large splittings in my ¹³C NMR spectrum. What are these?
A3: These are due to carbon-fluorine (C-F) coupling. Unlike proton-proton couplings, C-F couplings can be significant over multiple bonds.[7]
-
¹JCF: The largest coupling will be for the carbon directly attached to the fluorine (C2). This is typically in the range of 230-260 Hz .[8][9][10] The signal for C2 will appear as a large doublet.
-
²JCF: Carbons two bonds away from the fluorine (C1 and C3) will show smaller couplings, typically 15-30 Hz .
-
³JCF and beyond: Three-bond and even four-bond couplings can also be observed, usually in the range of 2-10 Hz .[11]
This long-range coupling is a powerful tool for assigning carbon signals. For instance, the aldehyde carbon (C7) may show a ³JC7F2 coupling.
Q4: Why don't I see any coupling to the chlorine atom?
A4: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl. Both are quadrupolar nuclei (spin I > 1/2).[12] This property causes very rapid nuclear relaxation, which leads to significant line broadening.[13][14][15] The signals for covalently bound chlorine are often broadened to the extent that they are thousands of Hertz wide, making them essentially unobservable on a high-resolution NMR spectrum.[16] Consequently, scalar coupling between carbon or proton and chlorine is not resolved.
Troubleshooting Guide
Problem: Overlapping Aromatic Signals
My ¹H NMR spectrum shows a complex, overlapping multiplet in the aromatic region, and I cannot extract coupling constants or make definitive assignments.
Logical Troubleshooting Workflow
Caption: Workflow for resolving overlapping NMR signals.
Solutions & Explanations
-
Change the Solvent: The chemical shifts of protons can be highly sensitive to the solvent environment due to effects like aromatic solvent-induced shifts (ASIS).[17][18][19][20] Rerunning the sample in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can often separate the overlapping signals enough to allow for full interpretation.[21]
-
Utilize 2D NMR - COSY: A 2D Correlation Spectroscopy (COSY) experiment is the next logical step.[22][23] It will show cross-peaks between protons that are spin-coupled to each other. This will allow you to definitively identify which protons are coupled, even if their signals are completely overlapped in the 1D spectrum.[24]
Problem: Ambiguous Carbon Assignments
I can't definitively assign the quaternary carbons (C2, C3, C4) in my ¹³C NMR spectrum, even with the C-F coupling information.
Solutions & Explanations
-
HMBC is Key: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task.[22][25] This experiment shows correlations between protons and carbons that are two or three bonds away.
-
Look for a correlation from the aldehyde proton (H7) . It should show a cross-peak to C3 (a ²J coupling) and potentially to C5 (a ³J coupling).
-
The proton at H5 should show correlations to C3 and C4 .
-
The proton at H6 should show a correlation to C2 and C4 . By piecing together these correlations, you can build the carbon framework and assign all quaternary carbons.
-
Illustrative HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations.
Problem: I need to confirm the regiochemistry of a derivative.
I have synthesized a derivative and need to confirm the position of the new substituent. For example, I performed a nucleophilic aromatic substitution and am unsure if the fluorine or chlorine was displaced.
Solutions & Explanations
-
¹⁹F NMR: The simplest method is to run a ¹⁹F NMR. If the fluorine has been displaced, the signal will be absent.
-
NOE Spectroscopy: The Nuclear Overhauser Effect (NOE) is a through-space interaction that can confirm spatial proximity between nuclei (typically < 5 Å).[26][27] By irradiating a proton on your new substituent (e.g., a methoxy group's protons), you can observe an enhancement in the signal of the nearest proton on the pyridine ring, thus confirming its position.[28][29][30] For example, if a methoxy group replaced the fluorine at C2, irradiating the -OCH₃ protons should show an NOE to the proton at H6.
Experimental Protocols
Protocol 1: Standard Sample Preparation and 1D NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; filter if any particulate matter is present.[31]
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution (narrow and symmetrical peak shape for a reference signal like TMS or residual solvent).[32]
-
-
¹H Acquisition:
-
Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is usually sufficient.
-
Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire 8 to 16 scans for a good signal-to-noise ratio.
-
-
¹³C Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-250 ppm is standard.
-
Use a 30° pulse angle with a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (from hundreds to thousands) depending on the sample concentration.
-
-
¹⁹F Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. A wide spectral width may be necessary initially (~200 ppm) to locate the signal.
-
A relaxation delay of 1-2 seconds is adequate. ¹⁹F is a highly sensitive nucleus, so fewer scans are needed compared to ¹³C.
-
Protocol 2: Standard 2D HMBC Experiment
-
Sample Preparation: Use the same sample prepared for 1D NMR. A slightly more concentrated sample (15-20 mg) is beneficial.
-
Spectrometer Setup:
-
Tune the probe for both ¹H and ¹³C frequencies.
-
Use the lock and shims from the 1D experiment.
-
-
HMBC Acquisition:
-
Select a standard gradient-selected HMBC pulse sequence.
-
Set the ¹H spectral width as in the 1D experiment.
-
Set the ¹³C spectral width to encompass all carbon signals.
-
The crucial parameter is the long-range coupling delay, which is optimized for a specific coupling constant. A value optimized for 8-10 Hz is a good starting point for aromatic systems.[22]
-
Acquire 8 to 16 scans per increment, with 256 to 512 increments in the indirect dimension (F1).
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference Data
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |
| ¹H | Aldehyde (-CHO) | 9.8 - 10.5 | ³JH,H: N/A, ⁴JH,F: ~1-3 |
| Aromatic (H5) | 7.5 - 8.5 | ³JH5,H6: 7-9, ⁴JH5,F2: 2-5 | |
| Aromatic (H6) | 8.0 - 9.0 | ³JH6,H5: 7-9, ⁵JH6,F2: <2 | |
| ¹³C | Aldehyde (-CHO) | 185 - 195 | ³JC,F: 2-8 |
| C-F (C2) | 160 - 165 | ¹JC,F: 230-260 | |
| C-Cl (C4) | 140 - 150 | ³JC,F: 5-15 | |
| C-CHO (C3) | 130 - 140 | ²JC,F: 15-30 | |
| Aromatic CH (C5) | 120 - 130 | ³JC,F: 2-8 | |
| Aromatic CH (C6) | 145 - 155 | ⁴JC,F: <3 | |
| ¹⁹F | Ar-F | -60 to -90 | N/A |
Table 1: Approximate NMR Data for the this compound Scaffold. Values are illustrative and can vary based on substituents and solvent.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19F [nmr.chem.ucsb.edu]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. (Cl) Chlorine NMR [chem.ch.huji.ac.il]
- 13. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations'' - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 18. scielo.br [scielo.br]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. thieme-connect.de [thieme-connect.de]
- 21. Troubleshooting [chem.rochester.edu]
- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 26. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. m.youtube.com [m.youtube.com]
- 31. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 32. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Catalyst Selection and Optimization for 4-Chloro-2-fluoronicotinaldehyde Reactions
Welcome to the technical support center dedicated to navigating the complexities of catalyst selection and optimization for reactions involving 4-Chloro-2-fluoronicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols for this versatile and challenging substrate. The inherent electronic and steric properties of this compound, a highly functionalized pyridine derivative, demand a nuanced approach to catalyst system selection to achieve desired chemical transformations efficiently and selectively.
The pyridine core, substituted with an electron-withdrawing aldehyde group, a chloro group, and a fluoro group, presents a unique electronic landscape. The nitrogen atom in the pyridine ring can act as a Lewis base and potentially coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem".[1][2] This guide will address these challenges head-on, providing you with the knowledge to anticipate and overcome potential hurdles in your synthetic endeavors.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, the selection of the appropriate palladium catalyst and ligand is paramount for success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[3] With this compound, the primary challenge lies in activating the C-Cl bond, which is generally less reactive than C-Br or C-I bonds.[4]
Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the likely causes and how can I address them?
A1: Low conversion is a common issue, often stemming from inefficient catalyst activation or deactivation. Here’s a systematic approach to troubleshooting:
-
Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient and sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[5]
-
Recommendation: Switch to a more active catalyst system. Consider using a pre-formed catalyst like a Buchwald G3 or G4 precatalyst with a biaryl phosphine ligand such as XPhos, SPhos, or RuPhos.[6] These systems are designed for challenging substrates.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. A base that is too weak may not facilitate the transfer of the organic group from the boron reagent to the palladium center. Conversely, a base that is too strong could lead to decomposition of the starting material or side reactions.
-
Recommendation: Screen a variety of bases. While carbonates like K₂CO₃ or Cs₂CO₃ are common, for challenging couplings, stronger bases like K₃PO₄ may be more effective.[7]
-
-
Solvent System: The solvent can influence both the solubility of the reagents and the stability of the catalytic species.
-
Recommendation: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is typically used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[7]
-
-
Reaction Temperature: Higher temperatures can often overcome activation barriers.
-
Recommendation: Gradually increase the reaction temperature, monitoring for any signs of decomposition.
-
Q2: I'm observing significant amounts of dehalogenation (replacement of Cl with H) as a side product. How can I minimize this?
A2: Dehalogenation is a common side reaction with electron-deficient aryl halides.[8] It often occurs when the desired cross-coupling is slow, allowing for competing reduction pathways.
-
Ligand Choice: The ligand can influence the relative rates of reductive elimination (product formation) and dehalogenation.
-
Recommendation: Employ bulky ligands that favor the reductive elimination pathway. N-heterocyclic carbene (NHC) ligands can sometimes be effective in suppressing dehalogenation.[5]
-
-
Hydride Source: The source of the hydride for dehalogenation can be the solvent, base, or even the boronic acid reagent.
-
Recommendation: Use aprotic solvents and ensure your base is anhydrous. If using an alcohol as a co-solvent, consider switching to a non-protic alternative.
-
Q3: The reaction works, but I'm getting a mixture of mono- and di-substituted products (if a dihalo-pyridine is used). How can I improve selectivity?
A3: Achieving regioselectivity in polyhalogenated systems can be challenging. The inherent electronic properties of the pyridine ring often dictate the site of reactivity. For 2,4-dichloropyridines, for instance, coupling typically occurs at the 4-position due to electronic factors.[9]
-
Ligand Control: In some cases, the choice of ligand can influence the regioselectivity.
-
Recommendation: Experiment with different classes of ligands. For example, diphosphine ligands like dppf might favor one position, while bulky monophosphine ligands like QPhos could favor another.[9]
-
-
Reaction Conditions: Temperature and reaction time can also play a role.
-
Recommendation: Lowering the reaction temperature and monitoring the reaction closely can sometimes allow for the isolation of the mono-substituted product before the second coupling occurs.
-
Catalyst and Ligand Selection for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | A good starting point for challenging aryl chlorides. |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100-120 | Effective for electron-deficient and sterically hindered substrates. |
| XPhos Pd G3 | None | K₂CO₃ | THF/H₂O | 80-100 | A robust and air-stable precatalyst. |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 80-100 | A classic catalyst, may be less effective for this substrate. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
In a separate vial, dissolve the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and any additional ligand in the degassed solvent.
-
Add the catalyst solution to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10] For this compound, similar challenges to the Suzuki coupling exist, primarily related to the activation of the C-Cl bond.
Q1: My Sonogashira reaction is not proceeding. What should I investigate first?
A1: The Sonogashira coupling has several critical components that need to be in optimal condition.
-
Catalyst System: The combination of a palladium source and a copper(I) co-catalyst is traditional. However, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).
-
Recommendation: For the traditional method, ensure your Cu(I) source (typically CuI) is fresh. For copper-free methods, a higher loading of a more active palladium catalyst may be required.[11]
-
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to deprotonate the terminal alkyne.
-
Recommendation: Ensure the amine base is anhydrous and in sufficient excess (typically 2-3 equivalents).[12]
-
-
Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.
-
Recommendation: Use freshly distilled THF or DMF.[12]
-
Q2: I am observing a significant amount of alkyne homocoupling. How can I suppress this side reaction?
A2: Homocoupling is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical.
-
Recommendation: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solution for an extended period.
-
-
Copper-Free Conditions: The copper co-catalyst can promote homocoupling.
-
Recommendation: Switch to a copper-free protocol. This often requires a more active palladium catalyst and may necessitate higher reaction temperatures.[11]
-
Q3: The reaction is sluggish even with a standard catalyst system. What optimization strategies can I employ?
A3: For a less reactive substrate like this compound, more forcing conditions may be necessary.
-
Ligand Screening: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction rate.
-
Recommendation: For aryl chlorides, bulky and electron-rich ligands such as P(t-Bu)₃ can be effective.[13]
-
-
Additives: Certain additives can enhance the reaction rate.
-
Recommendation: The addition of a halide salt, such as tetrabutylammonium bromide (TBAB), can sometimes accelerate the reaction.
-
Catalyst and Reaction Conditions for Sonogashira Coupling
| Pd Catalyst | Cu Co-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 25-60 |
| Pd(OAc)₂ | None | SPhos | Cs₂CO₃ | Dioxane | 80-100 |
| Pd₂(dba)₃ | CuI | XPhos | DIPEA | DMF | 60-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the copper(I) iodide (5-10 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equiv.) via syringe.
-
In a separate vessel, dissolve the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) in the degassed solvent and add it to the reaction mixture.
-
Stir the reaction at the desired temperature and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Diagram: Sonogashira Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine.[14] The electron-deficient nature of this compound makes it a challenging substrate, and the potential for catalyst inhibition by the pyridine nitrogen must be addressed.[15]
Q1: My Buchwald-Hartwig amination is failing. What are the most common reasons for this with a substrate like this compound?
A1: Failure in this reaction often points to issues with the catalyst system or the base.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst poisoning.[15]
-
Recommendation: Use bulky, electron-rich biaryl phosphine ligands like BrettPhos or RuPhos. These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridine nitrogen.[16]
-
-
Base Sensitivity: The aldehyde group in the substrate may be sensitive to strong bases.
-
Recommendation: While strong bases like NaOt-Bu or LHMDS are often required, a careful screening of bases is necessary. Weaker bases like Cs₂CO₃ or K₃PO₄ can be attempted, although they may require higher reaction temperatures.[17]
-
-
Amine Reactivity: The nature of the amine coupling partner is also important.
-
Recommendation: For less reactive amines, a more active catalyst system and stronger base will likely be necessary.
-
Q2: I am seeing low yields and the recovery of starting materials. How can I drive the reaction to completion?
A2: Sluggish reactions can often be improved by optimizing the reaction parameters.
-
Ligand-to-Metal Ratio: An excess of ligand can sometimes be beneficial.
-
Recommendation: Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1).
-
-
Concentration: The reaction concentration can influence the rate.
-
Recommendation: Increasing the concentration may improve the reaction rate, but be mindful of potential solubility issues.
-
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction.[18]
-
Recommendation: If available, consider using a microwave reactor to shorten reaction times and potentially improve yields.
-
Q3: How can I selectively achieve mono-arylation of a primary amine?
A3: Preventing the formation of the di-arylated byproduct can be challenging.
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is the first step.
-
Recommendation: Use a slight excess of the primary amine.
-
-
Ligand Effects: Certain ligands are known to favor mono-arylation.
-
Recommendation: Ligands like BrettPhos have been shown to be effective for the selective mono-arylation of primary amines.[17]
-
Catalyst and Ligand Selection for Buchwald-Hartwig Amination
| Pd Source | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | BrettPhos | NaOt-Bu | Toluene | 80-110 |
| Pd₂(dba)₃ | RuPhos | LHMDS | Dioxane | 100-120 |
| G3-XPhos | None | Cs₂CO₃ | t-BuOH | 80-100 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium source, ligand, and base to an oven-dried reaction tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat with stirring for the desired time.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. research.rug.nl [research.rug.nl]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
comparing reactivity of 4-Chloro-2-fluoronicotinaldehyde with its analogs
An In-Depth Guide to the Comparative Reactivity of 4-Chloro-2-fluoronicotinaldehyde and Its Analogs
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of modern synthetic chemistry, halo-substituted pyridines are indispensable building blocks, particularly in the development of pharmaceuticals and agrochemicals. Among these, this compound stands out as a versatile intermediate, featuring a unique arrangement of substituents that allows for highly selective and sequential functionalization. This guide provides a comprehensive analysis of its reactivity, particularly in nucleophilic aromatic substitution (SNAr), and compares it with structurally related analogs. We will delve into the electronic and steric factors governing its reaction pathways, supported by mechanistic insights and detailed experimental protocols.
The Reactivity Landscape of this compound
This compound is a trifunctional pyridine derivative. Its chemical behavior is dictated by the interplay of three key features:
-
The Pyridine Nitrogen: As an electron-withdrawing heteroatom, it significantly reduces the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[1] This is a fundamental contrast to the electron-rich nature of benzene, which is generally unreactive towards nucleophiles.[2]
-
Halogen Substituents (C2-F and C4-Cl): The fluorine and chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution reactions. Their positions at C2 (ortho) and C4 (para) relative to the ring nitrogen are critical. Nucleophilic attack at these positions is highly favored because the resulting anionic intermediate (the Meisenheimer complex) is effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[2][3] Attack at the C3 or C5 positions does not allow for this crucial stabilization.[3]
-
The Aldehyde Group (C3-CHO): This powerful electron-withdrawing group further deactivates the ring, enhancing its electrophilicity and increasing the rate of SNAr reactions.
The primary reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), an addition-elimination mechanism.[4][5] The regioselectivity—whether the nucleophile displaces the fluorine at C2 or the chlorine at C4—is the central question for synthetic utility.
Regioselectivity: C4-Cl vs. C2-F
In SNAr reactions on electron-deficient rings, the relative reactivity of halogens is often governed by a balance of two factors: the electronegativity of the halogen and the strength of the carbon-halogen bond.
-
Electronegativity (Activation): Fluorine's high electronegativity makes the carbon atom it is attached to (C2) highly electrophilic and strongly polarizes the C-F bond. This facilitates the initial, often rate-determining, nucleophilic attack.[6]
-
Bond Strength (Leaving Group Ability): The C-F bond is significantly stronger than the C-Cl bond. Breaking this bond in the second step (elimination) requires more energy.
For most activated SNAr systems, the first step (nucleophilic addition) is rate-limiting.[6] Consequently, the more electrophilic site is attacked faster. The C4 position is activated by both the para nitrogen and the ortho aldehyde group, while the C2 position is activated by the ortho nitrogen and the ortho aldehyde group. The key differentiator is the halogen itself. The extreme electron-withdrawing nature of fluorine typically makes the C2 position more susceptible to initial attack than the chlorine-bearing C4 position. However, the greater strength of the C-F bond can sometimes lead to the displacement of chlorine being thermodynamically favored or kinetically competitive under certain conditions.
Therefore, while substitution at C2 is often kinetically favored, selective substitution at C4 can be achieved by carefully controlling reaction conditions (temperature, solvent, and nature of the nucleophile).
Comparative Reactivity with Key Analogs
To fully appreciate the unique reactivity of this compound, it is instructive to compare it with its structural analogs. The following table summarizes the expected reactivity trends based on the electronic contributions of the different substituents.
| Compound | Structure | Key Reactive Sites | Relative Reactivity at C4 (SNAr) | Rationale |
| This compound | C4-Cl, C2-F | High | The C4 position is strongly activated by the para nitrogen and the ortho electron-withdrawing aldehyde group. | |
| Analog 1: 2,4-Dichloronicotinaldehyde | C4-Cl, C2-Cl | Medium-High | Chlorine at C2 is less activating than fluorine due to lower electronegativity. Reactivity at C4 is slightly reduced compared to the fluoro-analog. | |
| Analog 2: 4-Chloro-2-fluoropyridine | C4-Cl, C2-F | Medium | The absence of the activating aldehyde group at C3 significantly reduces the electrophilicity of the ring, lowering the overall SNAr reaction rate.[7] | |
| Analog 3: 4-Chloro-2-fluoro-3-methylnicotinaldehyde | C4-Cl, C2-F | Low | The presence of an electron-donating methyl group at C3 counteracts the activating effect of the aldehyde, reducing the ring's electrophilicity and SNAr reactivity. |
Mechanistic Visualization
The mechanism for nucleophilic aromatic substitution is a two-step process. The first step, the addition of the nucleophile, temporarily disrupts the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step involves the elimination of the leaving group, which restores aromaticity.
Caption: SNAr mechanism at the C4 position.
Experimental Protocol: Selective SNAr with an Amine Nucleophile
This protocol describes a general procedure for the selective nucleophilic substitution of the chlorine atom at the C4 position of this compound with a primary or secondary amine. The higher reactivity of the C4-Cl bond under these conditions is often exploited for selective functionalization.
Workflow Diagram
Caption: Experimental workflow for SNAr.
Step-by-Step Methodology
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., morpholine, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent and Reagent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). Stir the suspension for 5 minutes. Add the amine nucleophile (1.2 equiv) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine to remove any residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-amino-2-fluoronicotinaldehyde derivative.
Conclusion
This compound is a highly valuable and versatile building block whose reactivity is governed by the electronic interplay of its substituents. The pyridine nitrogen and the aldehyde group strongly activate the ring for nucleophilic aromatic substitution, with a notable preference for attack at the C2 and C4 positions.[3] While the C2-F bond is often kinetically favored for substitution due to the high electronegativity of fluorine, selective functionalization of the C4-Cl bond is readily achievable, providing a powerful strategy for the synthesis of complex substituted pyridines. Understanding the subtle electronic effects, as highlighted by comparison with its analogs, allows researchers to rationally design synthetic routes and unlock the full potential of this important intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
The Untapped Potential of 4-Chloro-2-fluoronicotinaldehyde Derivatives: A Comparative Guide to Prospective Biological Activities
A Senior Application Scientist's Perspective on a Promising Scaffold for Drug Discovery
Introduction: The Strategic Value of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the development of therapeutic agents, prized for its presence in numerous approved drugs and its versatile biological activities.[1][2] The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This often translates to enhanced therapeutic efficacy. 4-Chloro-2-fluoronicotinaldehyde stands as a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern—a reactive aldehyde group for derivatization, a chloro group at the 4-position, and a fluoro group at the 2-position—offers a rich platform for creating diverse molecular architectures with significant potential in anticancer, antimicrobial, and anti-inflammatory applications. This guide will provide a comparative analysis of the prospective biological activities of derivatives synthesized from this compound, drawing upon experimental data from analogous compounds to highlight its potential and inspire new avenues of research.
Proposed Synthetic Pathways and Potential Biological Activities
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse classes of derivatives.[4] Based on established synthetic methodologies, we can readily propose the synthesis of Schiff bases, chalcones, and hydrazones.
dot
Caption: Proposed synthetic routes from this compound.
Schiff Base Derivatives: A Gateway to Potent Anticancer Agents
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities, including notable anticancer properties.[5][6] Pyridine-containing Schiff bases and their metal complexes have demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast), HeLa (cervical), and HCT-116 (colon).[1]
Comparative Anticancer Activity of Analogous Pyridine Schiff Bases
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Schiff Base Metal Complex | MCF-7 | 6.72 - 16.87 | [1] |
| Copper(II) Schiff Base Complex | HeLa | 1.47 - 4.12 | [1] |
| Peptide Schiff Base | MCF-7 | 8.12 - 17.55 | [7] |
The enhanced anticancer activity of these compounds is often attributed to the imine (-C=N-) linkage, which can be crucial for their interaction with biological targets. The incorporation of the 4-chloro-2-fluoronicotinyl moiety is hypothesized to further enhance this activity through increased lipophilicity and potential for specific halogen bonding interactions within target proteins.
Chalcone Derivatives: Promising Antimicrobial and Anti-inflammatory Agents
Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone.[8][9] They are recognized for their wide array of pharmacological effects, including antimicrobial and anti-inflammatory activities.[10][11] The presence of a pyridine ring in the chalcone structure has been shown to confer significant antifungal activity.[11]
Comparative Antimicrobial Activity of Analogous Pyridine Chalcones
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridinyl-chalcone | S. aureus | 3.125 - 6.25 | [12] |
| Indole Pyridine Chalcone | E. coli, S. aureus | Moderate to Good | [10] |
| Nicotinaldehyde-derived Chalcone | Fungi | Potent | [13] |
The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore responsible for their biological activity. The introduction of electron-withdrawing groups, such as chloro and fluoro, on the pyridine ring is expected to modulate the electronic properties of this system and potentially enhance antimicrobial efficacy.[12] Furthermore, certain dihydroxy-chloro-chalcones have demonstrated remarkable inhibitory effects on paw edema, indicating strong anti-inflammatory potential.[14]
Hydrazone Derivatives: A Scaffold for Diverse Biological Activities
Hydrazones, formed from the reaction of aldehydes with hydrazines, are another class of compounds with a rich pharmacological profile, including anti-inflammatory, analgesic, and antimicrobial activities.[15][16] Pyridine- and thiazole-based hydrazides have shown promising in vitro anti-inflammatory activity by inhibiting protein denaturation.[14][17]
Comparative Anti-inflammatory Activity of Analogous Hydrazide/Hydrazone Derivatives
| Compound Class | Assay | IC50 (µg/mL) | Reference |
| Pyridine-thiazole Hydrazide | Protein Denaturation | 46.29 - 100.60 | [17] |
| Pyridazinone Hydrazone | Analgesic & Anti-inflammatory | Potent | [18] |
| Pyrrole Hydrazone | Carrageenan-induced Paw Edema | Significant Reduction | [15] |
The C=N-NH functional group in hydrazones is crucial for their biological activity.[15] The synthesis of hydrazones from this compound could lead to novel compounds with potent anti-inflammatory properties, potentially acting through the inhibition of inflammatory mediators.
Experimental Protocols
Synthesis of Schiff Base Derivatives from this compound (Proposed)
-
Dissolution: Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Addition of Amine: To this solution, add 1 mmol of the desired primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
dot
Caption: Workflow for the proposed synthesis of Schiff base derivatives.
MTT Assay for Anticancer Activity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Discard the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Structure-Activity Relationship and Future Directions
The biological activity of the proposed derivatives will be significantly influenced by the nature of the substituents introduced. For instance, in Schiff bases, the electronic properties of the substituent on the primary amine can modulate the electron density of the imine nitrogen, affecting its binding capabilities. Similarly, for chalcones, substituents on the acetophenone ring can alter the reactivity of the α,β-unsaturated carbonyl system.
dot
Caption: Hypothesized structure-activity relationship (SAR) flow.
Future research should focus on the synthesis and comprehensive biological evaluation of these proposed derivatives. In silico studies, such as molecular docking, can be employed to predict their binding modes with relevant biological targets and guide the design of more potent analogues. The unique combination of chloro and fluoro substituents on the pyridine ring of this compound provides a compelling starting point for the development of the next generation of therapeutic agents.
Conclusion
While direct experimental data on the biological activities of this compound derivatives is currently lacking, a comprehensive analysis of analogous compounds strongly suggests their significant potential in drug discovery. The versatility of the aldehyde group allows for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and hydrazones, which have well-documented anticancer, antimicrobial, and anti-inflammatory properties. The presence of the chloro and fluoro substituents is anticipated to further enhance these activities. This guide serves as a call to action for researchers to explore the untapped potential of this promising scaffold and contribute to the development of novel and effective therapeutic agents.
References
- 1. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Synthesis, Spectral Studies and Anti-Microbial Activity of Novel Chalcones of 2-Acetyl Pyridine [ijraset.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-2-fluoronicotinaldehyde
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
4-Chloro-2-fluoronicotinaldehyde is a substituted halopyridine that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any component used in drug manufacturing, ensuring its purity and identity is paramount. The presence of impurities, even at trace levels, can significantly impact the safety and efficacy of the final drug product. Therefore, robust, validated analytical methods are not merely a procedural formality but a cornerstone of quality control and regulatory compliance.
This guide provides an in-depth comparison of two orthogonal, validated analytical techniques for the quantification of this compound: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and High-Sensitivity Gas Chromatography with Mass Spectrometry (GC-MS) . The methodologies, validation parameters, and experimental rationales are presented to empower researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical challenges, from routine quality control to trace-level impurity profiling. All validation approaches are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is scientifically sound and globally recognized.[1]
Method 1: Stability-Indicating RP-HPLC-UV for Assay and Purity
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for assay and impurity determination.[2][3] Its versatility, robustness, and ability to separate a wide range of compounds make it the primary choice for routine quality control and stability testing. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components, making it essential for determining the shelf-life of a product.[4][5]
Causality Behind Experimental Choices
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides excellent retention for moderately polar aromatic compounds like this compound. Its widespread use ensures method transferability and availability.
-
Mobile Phase (Acetonitrile/Water Gradient): An acetonitrile/water mobile phase is a standard choice in RP-HPLC, offering good solvating power and UV transparency. A gradient elution (where the proportion of organic solvent is increased over time) is employed to ensure that both the main analyte and any potential impurities (which may have different polarities) are eluted as sharp, well-resolved peaks in a reasonable timeframe. The addition of a small amount of acid (e.g., phosphoric acid) to the aqueous phase helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape and reproducible retention times.
-
Detection (UV Spectroscopy): The pyridine ring and aldehyde functional group in the analyte contain chromophores that absorb ultraviolet (UV) light. UV detection is a simple, robust, and cost-effective technique that provides a linear response over a wide concentration range, making it ideal for quantification.[6]
Experimental Protocol: RP-HPLC-UV
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (100 µg/mL): Prepare the sample using the same procedure as the standard.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the sample solutions.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to that of the reference standard.
-
Data Presentation: Validation Summary (ICH Q2(R2))
The following table summarizes the performance characteristics of a typical validated RP-HPLC-UV method.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the analyte's retention time from blank, impurities, or degradants. Peak purity index > 0.999. | Method is specific. Peak is spectrally pure in forced degradation samples.[5] |
| Linearity & Range | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9998 over a range of 1 µg/mL to 150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% at three concentration levels (80%, 100%, 120%). |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate (Inter-day): RSD ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | No significant impact on results from minor changes in flow rate (±0.1 mL/min), column temp (±2°C), pH (±0.2). | Method is robust; all system suitability parameters met under varied conditions.[7] |
Visualization: HPLC Workflow
Caption: Workflow for RP-HPLC-UV analysis of this compound.
Method 2: High-Sensitivity GC-MS for Trace Impurity Quantification
Gas Chromatography is an ideal technique for separating volatile and thermally stable compounds.[8] When coupled with a Mass Spectrometer (MS), it becomes an exceptionally powerful tool for both identifying and quantifying analytes, even at trace levels.[9] This makes GC-MS particularly suitable for analyzing potential genotoxic impurities (GTIs), where detection limits in the parts-per-million (ppm) range are often required.[10]
Causality Behind Experimental Choices
-
Separation Technique (Gas Chromatography): this compound, being a relatively small organic molecule, is expected to have sufficient volatility for GC analysis without the need for derivatization, simplifying sample preparation.
-
Stationary Phase (5% Phenyl Polysiloxane): A low-polarity column (e.g., DB-5ms or equivalent) is a versatile starting point for method development. It separates compounds primarily based on their boiling points and provides excellent inertness, which is crucial for achieving good peak shapes and low detection limits for active compounds.[11]
-
Detection (Mass Spectrometry): MS detection provides two critical dimensions of information: retention time (from the GC) and mass-to-charge ratio (from the MS). This high degree of specificity allows for unambiguous identification of the target analyte and any co-eluting impurities. Operating in Selected Ion Monitoring (SIM) mode, where the detector only monitors specific ions characteristic of the analyte, dramatically increases sensitivity compared to scanning a full mass range, enabling trace-level quantification.
Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas Chromatograph with an autosampler, split/splitless inlet, and coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis).
-
Oven Temperature Program:
-
Initial: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
MS Transfer Line Temp: 280°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Based on the fragmentation pattern of the analyte (e.g., molecular ion and key fragment ions).
-
-
Preparation of Solutions:
-
Solvent: Dichloromethane or other suitable high-purity solvent.
-
Standard Solutions: Prepare a series of standards by serial dilution to create a calibration curve (e.g., 0.1 ppm to 10 ppm).
-
Sample Solution: Accurately weigh about 50 mg of the sample into a 10 mL volumetric flask and dilute to volume with the solvent.
-
Data Presentation: Validation Summary (ICH Q2(R2))
The following table summarizes the performance characteristics for a validated GC-MS method in SIM mode.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interfering peaks from the matrix at the target retention time and mass ions. Ion ratios consistent with standard. | Method is highly specific. Correct ion ratios confirmed in spiked samples. |
| Linearity & Range | Correlation Coefficient (r²) ≥ 0.998 | r² = 0.9992 over a range of 0.1 ppm to 10 ppm. |
| Accuracy (% Recovery) | 80.0% - 120.0% (for trace analysis) | 92.5% - 108.7% at three concentration levels. |
| Precision (% RSD) | Repeatability (Intra-day): RSD ≤ 15.0%Intermediate (Inter-day): RSD ≤ 15.0% | Repeatability: 4.5% Intermediate Precision: 7.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.05 ppm (relative to sample concentration) |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.15 ppm (relative to sample concentration) |
| Robustness | No significant impact on results from minor changes in oven ramp rate (±1°C/min), flow rate (±0.1 mL/min). | Method is robust; peak shape and retention time remain stable. |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS trace impurity analysis of this compound.
Objective Comparison: RP-HPLC-UV vs. GC-MS
Choosing between HPLC and GC-MS depends entirely on the analytical objective. One method is not universally "better"; they are complementary tools designed for different tasks.
| Feature | RP-HPLC-UV | GC-MS | Rationale & Field Insights |
| Primary Application | Assay, Purity, Stability Testing | Trace Impurity Identification & Quantification | HPLC is the standard for quantifying the main component and known impurities. GC-MS excels at finding and measuring unknown or genotoxic impurities at very low levels. |
| Specificity | Good | Excellent | HPLC specificity relies on chromatographic resolution. GC-MS adds the dimension of mass, providing much higher confidence in peak identity. |
| Sensitivity (LOQ) | ~0.3 µg/mL (Absolute) | ~0.15 ppm (Relative to main peak) | GC-MS, especially in SIM mode, is orders of magnitude more sensitive, making it essential for trace analysis as required for GTIs. |
| Sample Throughput | Moderate (~35 min/sample) | Moderate (~25 min/sample) | Runtimes are comparable, but HPLC often requires less method development for routine assays. Complex GC-MS methods can require more optimization. |
| Robustness | High | Moderate to High | HPLC methods are generally considered very robust for routine QC environments. GC performance can be more susceptible to matrix effects and inlet contamination. |
| Cost (Instrument) |
|
| A standard HPLC-UV system is significantly less expensive to purchase and maintain than a GC-MS system. |
| Compound Scope | Broad (polar to non-polar) | Volatile & Thermally Stable | HPLC is more versatile for non-volatile or thermally labile compounds. GC is limited to compounds that can be vaporized without decomposition. |
Which Method Should You Choose?
-
For routine batch release, assay, and stability studies: The RP-HPLC-UV method is the logical choice. It is robust, cost-effective, and provides the necessary accuracy and precision for quantifying the main component and its major impurities.
-
For identifying an unknown impurity or quantifying a potential genotoxic impurity (GTI): The GC-MS method is required. Its superior sensitivity and specificity are essential for meeting the stringent regulatory limits for potentially harmful impurities.
Conclusion
The quantification of this compound can be effectively achieved by both RP-HPLC-UV and GC-MS, but the selection of the appropriate method is dictated by the analytical goal. RP-HPLC-UV serves as a robust and reliable platform for routine quality control, ensuring product purity and stability. In contrast, GC-MS provides the enhanced sensitivity and specificity required for the critical task of identifying and quantifying trace-level impurities. A comprehensive quality control strategy will often leverage both techniques: HPLC for the "big picture" of assay and purity, and GC-MS for the "deep dive" into potentially hazardous trace components. The successful implementation and validation of these methods, grounded in the principles of ICH guidelines, are fundamental to ensuring the quality and safety of the final pharmaceutical products.
References
- 1. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 2. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development and validation of a novel RP-HPLC method for the analysis of reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. hpst.cz [hpst.cz]
A Comparative Analysis of Synthetic Pathways to 4-Chloro-2-fluoronicotinaldehyde: A Guide for Researchers
Introduction: The Significance of 4-Chloro-2-fluoronicotinaldehyde in Drug Discovery
This compound is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde group on a pyridine ring, provides medicinal chemists with a versatile scaffold for the development of novel therapeutics. The strategic placement of these functional groups allows for selective modifications and the introduction of diverse pharmacophores, making it an attractive starting material for targeting a range of biological targets. This guide provides a comparative analysis of two prominent synthetic pathways to this valuable intermediate, offering insights into the practical considerations and underlying chemical principles for researchers in drug development and organic synthesis.
Pathway 1: Ortho-Directed Lithiation and Formylation of 2-Chloro-4-fluoropyridine
This pathway represents a direct and efficient method for the synthesis of this compound, leveraging the directing effect of the chloro and fluoro substituents to achieve regioselective formylation. The synthesis begins with the preparation of the starting material, 2-chloro-4-fluoropyridine, followed by a one-pot lithiation and formylation reaction.
Synthesis of the Starting Material: 2-Chloro-4-fluoropyridine
A common method for the preparation of 2-chloro-4-fluoropyridine is through a halogen exchange reaction from the readily available 2-amino-4-chloropyridine.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoropyridine
-
Diazotization: 2-Amino-4-chloropyridine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a fluoride source like hydrofluoric acid or a tetrafluoroborate salt (Balz-Schiemann reaction).[1][2][3] This in situ generates the corresponding diazonium salt.
-
Fluorination: The diazonium salt is then gently heated, leading to the release of nitrogen gas and the formation of 2-chloro-4-fluoropyridine.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography to yield pure 2-chloro-4-fluoropyridine.
Core Synthesis: Lithiation and Formylation
The key step in this pathway is the regioselective introduction of the formyl group at the C3 position of 2-chloro-4-fluoropyridine. This is achieved through ortho-directed metalation using a strong base, followed by quenching with an electrophilic formylating agent.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Reaction Setup: A solution of 2-chloro-4-fluoropyridine in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C).
-
Lithiation: A solution of lithium diisopropylamide (LDA) in a suitable solvent is added dropwise to the cooled solution of 2-chloro-4-fluoropyridine. The LDA acts as a strong, non-nucleophilic base, selectively abstracting the proton at the C3 position, which is activated by the adjacent chloro and fluoro substituents.
-
Formylation: After a brief stirring period to ensure complete lithiation, an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture. The lithiated intermediate undergoes nucleophilic attack on the carbonyl carbon of DMF.
-
Quench and Work-up: The reaction is quenched by the addition of an aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is then extracted with an organic solvent.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound.
Diagram of Pathway 1: Lithiation and Formylation
References
A Researcher's Guide to the Structural Confirmation of 4-Chloro-2-fluoronicotinaldehyde Reaction Products
In the landscape of pharmaceutical and agrochemical research, halogenated pyridines serve as pivotal building blocks. Among these, 4-Chloro-2-fluoronicotinaldehyde is a versatile reagent, prized for its reactive sites that allow for diverse chemical modifications. The aldehyde group, the fluorine atom, and the chlorine atom each provide a handle for synthetic transformations, leading to a wide array of substituted pyridine derivatives. However, the successful synthesis of novel compounds is only half the battle; unambiguous structural confirmation of the resulting products is paramount.
This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of reaction products derived from this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying rationale for experimental choices, ensuring a robust and self-validating approach to structural confirmation.
The Synthetic Utility of this compound: A Comparative Overview
The reactivity of this compound allows for several key transformations, primarily centered around nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and reactions involving the aldehyde functionality. Understanding the expected outcomes of these reactions is the first step in planning for structural confirmation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring towards nucleophilic attack. The fluorine atom at the 2-position is generally more labile than the chlorine atom at the 4-position in SNAr reactions. This preferential reactivity can be exploited for selective functionalization.
Common Nucleophiles and Expected Products:
-
Amines: Reaction with primary or secondary amines typically results in the displacement of the fluorine atom to yield 2-amino-4-chloronicotinaldehyde derivatives.[1] The reaction of aldehydes and ketones with primary amines can form imine derivatives (Schiff bases).[2]
-
Alkoxides and Thiolates: These nucleophiles also preferentially displace the fluorine atom, leading to the formation of 2-alkoxy- or 2-thio-substituted pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis opens up a vast chemical space for C-C and C-N bond formation.
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds.[3][4] In the context of this compound, the chlorine atom is the more reactive site for Suzuki coupling with boronic acids or their esters, leading to 4-aryl- or 4-alkyl-2-fluoronicotinaldehyde derivatives.[5][6] The reaction is catalyzed by a Pd(0) complex and requires a base to activate the boronic acid.[3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a go-to method.[7][8] This reaction couples an amine with an aryl halide, in this case, the chloro-substituent, to produce 4-amino-2-fluoronicotinaldehyde derivatives.[9][10][11] This method is particularly useful for synthesizing a wide range of aryl amines.[7]
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various transformations.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will convert the aldehyde to a secondary or tertiary amine.
-
Wittig Reaction: Reaction with a phosphorus ylide can convert the aldehyde to an alkene.
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol.
The Analytical Toolkit: A Comparative Guide to Structural Confirmation
A multi-pronged analytical approach is essential for the unambiguous structural confirmation of novel compounds. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.[12]
Key Diagnostic Features:
-
¹H NMR: The proton chemical shifts and coupling constants provide information about the substitution pattern on the pyridine ring. The disappearance of the aldehyde proton signal (typically around 10 ppm) and the appearance of new signals will confirm reactions at this site.
-
¹³C NMR: The chemical shifts of the carbon atoms are sensitive to the electronic environment. The carbon attached to the fluorine will appear as a doublet due to C-F coupling. Changes in the chemical shifts of the carbons at positions 2 and 4 will confirm substitution at these sites.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[13][14] The chemical shift of the fluorine atom will be significantly affected by the substituent at the 2-position. The disappearance of the ¹⁹F signal confirms the displacement of the fluorine atom.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, providing definitive proof of the overall structure.
Table 1: Representative NMR Data for this compound and a Hypothetical Reaction Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | 10.2 (s, 1H, CHO), 8.6 (d, 1H, H6), 7.5 (d, 1H, H5) | 188 (d, CHO), 165 (d, C2), 152 (d, C6), 145 (s, C4), 122 (d, C5), 118 (s, C3) | -68 |
| 4-Chloro-2-(phenylamino)nicotinaldehyde | 10.1 (s, 1H, CHO), 9.5 (br s, 1H, NH), 8.3 (d, 1H, H6), 7.6-7.2 (m, 5H, Ar-H), 7.0 (d, 1H, H5) | 190 (s, CHO), 158 (s, C2), 150 (d, C6), 142 (s, C4), 138 (s, Ar-C), 129 (d, Ar-C), 125 (d, Ar-C), 122 (d, Ar-C), 115 (d, C5), 110 (s, C3) | Signal Absent |
Note: Data is hypothetical and for illustrative purposes.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, which can confirm the molecular formula.
Experimental Workflow for Structural Confirmation
Caption: Workflow for the structural confirmation of reaction products.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups.[15] Key vibrations to monitor include:
-
C=O stretch of the aldehyde (around 1700 cm⁻¹).
-
N-H stretch for aminated products (around 3300-3500 cm⁻¹).
-
C-F and C-Cl stretches in the fingerprint region.
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof in the solid state.[16][17][18] It reveals the precise three-dimensional arrangement of atoms and can be used to determine absolute stereochemistry.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting: A well-formed single crystal is selected and mounted on a goniometer head.[16]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen, and X-ray diffraction data are collected as the crystal is rotated.[16]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell and space group, and the structure is solved and refined to yield the final atomic coordinates.[16]
Comparative Analysis with Alternative Starting Materials
While this compound is a valuable reagent, alternative starting materials may be considered depending on the desired target molecule and synthetic strategy.
Table 2: Comparison of Halogenated Nicotinaldehydes
| Starting Material | Key Features | Advantages | Disadvantages |
| This compound | Two distinct reactive halide sites. | Orthogonal reactivity allows for sequential functionalization. | May require careful control of reaction conditions to achieve selectivity. |
| 2,4-Dichloronicotinaldehyde | Two chloro-substituents. | More readily available and potentially lower cost. | Less differentiation in reactivity between the two chloro groups. |
| 2-Fluoro-4-iodonicotinaldehyde | Iodo-substituent is highly reactive in cross-coupling. | Excellent for rapid diversification via Suzuki or Sonogashira coupling. | Iodo-compounds are generally less stable and more expensive. |
Decision Tree for Analytical Technique Selection
Caption: Decision-making for selecting the appropriate analytical method.
Conclusion
The structural confirmation of reaction products derived from this compound requires a systematic and multi-faceted analytical approach. By combining the strengths of NMR spectroscopy, mass spectrometry, and, where possible, X-ray crystallography, researchers can confidently elucidate the structures of novel pyridine derivatives. This guide provides a framework for making informed decisions about which techniques to employ and how to interpret the resulting data, ultimately accelerating the pace of discovery in medicinal and materials chemistry.
References
- 1. New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
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- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Evaluation of Compounds Derived from 4-Chloro-2-fluoronicotinaldehyde
This guide provides a comprehensive analysis of the burgeoning field of medicinal chemistry centered on derivatives of 4-chloro-2-fluoronicotinaldehyde. This versatile scaffold serves as a crucial starting material for synthesizing novel compounds with significant therapeutic potential. The strategic incorporation of chlorine and fluorine atoms is a well-established method in drug design to modulate a molecule's electronic properties, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1] This document offers an in-depth comparison of the performance of these derivatives across a spectrum of in vitro and in vivo studies, supported by experimental data and protocols to guide researchers in drug development.
In Vitro Biological Evaluation: A Multifaceted Profile
The true potential of a chemical scaffold is unveiled through rigorous in vitro screening against various biological targets. Derivatives of this compound have demonstrated a remarkable breadth of activity, particularly in the realms of oncology and microbiology.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Several classes of compounds derived from chloro-fluoro-substituted aromatic precursors have exhibited potent cytotoxic effects against a range of human cancer cell lines.
-
Pyridazinone Derivatives: A series of novel pyridazinones, synthesized from a related 4-chloro-2-(3-chloro-4-fluorophenyl) precursor, were evaluated for their anticancer effects. Using the MTT reduction assay, compounds 4g and 4i demonstrated inhibitory activity against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cell lines, with potency comparable to the standard chemotherapeutic agent, methotrexate.[2]
-
1,3,4-Oxadiazole Analogues: In another study, a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and tested. Notably, compound 6h , featuring a trimethoxyphenyl group, showed significant anticancer activity against central nervous system (SNB-19, SNB-75) and non-small cell lung (NCI-H460) cancer cell lines at a 10 µM concentration.[3]
-
Chalcone Derivatives: Chalcones, bioprecursors of flavonoids, are another important class.[4] A synthesized 4-chloro-2'-hydroxychalcone was found to have a very low IC50 value when tested against HeLa (cervical cancer) cells, indicating high cytotoxicity.[5] Other fluorinated chalcones have also shown promising in vitro antitumor activities against panels of human cancer cell lines.[6]
-
Kinase Inhibitors: Receptor-interacting protein kinase 2 (RIPK2) is a critical mediator in immune signaling and an attractive target for inflammatory diseases and certain cancers. A novel series of 4-aminoquinoline derivatives were designed as RIPK2 inhibitors, with compound 14 exhibiting a remarkable IC50 of 5.1 ± 1.6 nM and excellent selectivity across the human kinome.[7]
The following diagram illustrates a simplified workflow for the initial screening of novel compounds for anticancer activity.
Caption: Workflow for In Vitro Anticancer Screening.
Comparative Data: In Vitro Anticancer Activity
| Compound Class | Specific Compound(s) | Target Cell Line(s) | Key Finding (IC50 / Activity) | Reference |
| Pyridazinones | 4g, 4i | Liver (HEP3BPN 11), Breast (MDA 453), Leukemia (HL 60) | Activity comparable to methotrexate | [2] |
| 1,3,4-Oxadiazoles | 6h | CNS (SNB-19, SNB-75), Lung (NCI-H460) | PGI of 54-65% at 10 µM | [3] |
| Chalcones | 4-chloro-2'-hydroxychalcone | Cervical (HeLa) | Very low IC50 | [5] |
| 4-Aminoquinolines | 14 | RIPK2 (Enzymatic Assay) | IC50 = 5.1 nM | [7] |
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing the cytotoxic potential of compounds.[2]
-
Cell Seeding: Plate human cancer cells (e.g., HL 60) in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 10, 20, 40, 80 µg/mL) and incubate for 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., methotrexate) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antimicrobial Efficacy: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new chemical entities. Halogenated compounds have historically played a significant role in this area.
-
Chalcone Derivatives: Fluorinated chalcones have demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria when compared to streptomycin.[8] Specific derivatives were identified as potent candidates for developing new antifungal and antibacterial inhibitors.[8] Another study on new fluorinated chalcones found compounds (4), (5), and (8) to be the most potent in a series, with minimum inhibitory concentrations (MIC) between 25 and 50 µg/mL against a broad spectrum of pathogens.[9]
-
Cinnamic Acid Esters: Esters of 4-chlorocinnamic acid were tested against various bacterial and fungal strains.[10] While antibacterial activity was modest, the compounds were broadly bioactive against Candida species. Methoxyethyl 4-chlorocinnamate (4 ) and perillyl 4-chlorocinnamate (11 ) were the most potent antifungal agents, with MIC values of 0.13 and 0.024 µmol/mL, respectively.[10]
-
1,3,4-Oxadiazole Derivatives: The same series evaluated for anticancer activity also showed antimicrobial potential. Compound 6c , with a 4-nitrophenyl substitution, displayed the most promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with an MIC of 8 µg/mL.[3]
-
Thiazolidinone Derivatives: A series of 2,5-disubstituted-4-thiazolidinones bearing a 3-chloro-4-fluorophenyl imino group exhibited promising antibacterial activity, highlighting the positive impact of combined chloro and fluoro substitutions.[11]
Comparative Data: In Vitro Antimicrobial Activity
| Compound Class | Specific Compound(s) | Target Organism(s) | Key Finding (MIC) | Reference |
| Fluorinated Chalcones | (4), (5), (8) | Broad-spectrum bacteria | 25-50 µg/mL | [9] |
| 4-Chlorocinnamic Esters | 11 | Candida species | 0.024 µmol/mL | [10] |
| 1,3,4-Oxadiazoles | 6c | Gram-positive & Gram-negative bacteria | 8 µg/mL | [3] |
| Thiazolidinones | N/A | E. coli, S. aureus, etc. | Promising antibacterial activity | [11] |
Experimental Protocol: Agar Disc-Diffusion Method
This method is a standard preliminary test for antimicrobial activity.[8]
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.
-
Inoculation: Uniformly spread a standardized inoculum (0.5 McFarland standard) of the test bacterium over the surface of the agar plate.
-
Disc Application: Impregnate sterile paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: Place the discs on the inoculated agar surface. Include a negative control (solvent only) and a positive control (e.g., streptomycin). Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.
In Vivo Evaluation: From Bench to Biological Systems
Promising in vitro data is the first step. Subsequent in vivo studies in animal models are critical to assess a compound's efficacy, safety, and pharmacokinetic profile in a complex biological system.
Toxicity and Safety Profile
Understanding a compound's toxicity is paramount. Studies on structurally related chloro-fluoro aromatic compounds provide essential insights.
-
Subchronic Oral Toxicity: A 28-day study on 4-chloro-alpha, alpha, alpha-trifluorotoluene (CTT) in Sprague-Dawley rats provided a detailed toxicological profile. At the highest dose (1000 mg/kg/day), effects included decreased body-weight gain in males, increased relative liver weight, and histological changes in the kidneys (hyaline droplet nephrosis).[12] Crucially, a no-observable-effect level (NOEL) was established at 10 mg/kg body weight/day, providing a benchmark for safety.[12]
-
Acute Oral Toxicity: The safety of novel cinnamaldehyde–chalcone analogues was assessed in Swiss albino mice. Compound 5n was found to be safe at doses up to 1000 mg/kg body weight, with no mortality or significant changes in haematological and biochemical parameters observed.[13]
-
Inhalation Toxicity: While a different route of administration, studies on 2- and 4-chloronitrobenzene in rats and mice showed that inhalation exposure led to methemoglobin formation and oxidative damage to red blood cells, resulting in anemia.[14] This highlights the importance of considering the toxicological profile of the broader chemical class.
Comparative Data: In Vivo Toxicity
| Compound / Related Compound | Animal Model | Dose / Duration | Key Findings | NOEL | Reference |
| 4-chloro-α,α,α-trifluorotoluene | Sprague-Dawley Rats | Up to 1000 mg/kg/day for 28 days | Decreased weight gain, increased liver weight, nephrosis at high dose. | 10 mg/kg/day | [12] |
| Cinnamaldehyde-Chalcone (5n) | Swiss Albino Mice | Up to 1000 mg/kg (acute) | No morbidity or mortality observed. | >1000 mg/kg | [13] |
| 2- & 4-Chloronitrobenzene | F344/N Rats & B6C3F1 Mice | Up to 24 ppm for 13 weeks (inhalation) | Regenerative anemia, spleen and liver effects. | N/A | [14] |
Pharmacokinetic Profile (ADME)
Pharmacokinetics (PK) describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME). While comprehensive in vivo PK data for direct this compound derivatives is sparse in the reviewed literature, computational predictions and studies on related structures offer valuable guidance.
-
In Silico Predictions: For chloro and nitro indolinone derivatives, the SwissADME database was used to predict their PK parameters. Both compounds analyzed were predicted to have high gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB).[15] They were also predicted to be inhibitors of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9), which is a critical consideration for potential drug-drug interactions.[15]
-
General Challenges: It is noted that chalcone derivatives, despite their versatile bioactivities, often face challenges related to their pharmacokinetic properties, indicating a critical area for further research and chemical modification.[4]
-
Disease State Influence: A study on the active components of Lonicerae japonicae flos demonstrated that the pharmacokinetic profile can be significantly altered in a disease state. In rats with induced liver injury, the total absorption (area under the curve) of the compounds increased, and clearance slowed down, highlighting the importance of conducting PK studies in relevant disease models.[16]
The following diagram illustrates the fundamental stages of pharmacokinetics.
Caption: The Four Stages of Pharmacokinetics (ADME).
Predicted Pharmacokinetic Parameters for Chloro Indolinone Derivatives[15]
| Parameter | Prediction for (Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) | Prediction for (Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) | Implication |
| GI Absorption | High | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Potential for CNS activity. |
| P-gp Substrate | No | No | Less susceptible to efflux pumps. |
| CYP1A2 Inhibitor | Yes | Yes | Potential for drug-drug interactions. |
| CYP2C19 Inhibitor | Yes | Yes | Potential for drug-drug interactions. |
| CYP2C9 Inhibitor | Yes | Yes | Potential for drug-drug interactions. |
| Bioavailability Score | 0.55 | 0.55 | Moderate drug-likeness score. |
Conclusion and Future Outlook
The collective body of research demonstrates that this compound is a privileged scaffold for the generation of novel therapeutic agents. Its derivatives have shown significant promise in vitro as anticancer, antibacterial, and antifungal compounds. The comparative data presented herein reveals that specific substitutions on the core structure can fine-tune activity against different targets, a key insight for future drug design.
However, a critical gap remains between the extensive in vitro findings and comprehensive in vivo validation. While initial toxicity studies on related compounds provide a foundation for safety assessment, future work must prioritize:
-
Systematic In Vivo Efficacy Studies: Evaluating lead compounds from in vitro screens in relevant animal models of cancer and infectious disease.
-
Comprehensive Pharmacokinetic Profiling: Moving beyond in silico predictions to detailed in vivo ADME studies to understand the disposition of these compounds and optimize for better bioavailability and half-life.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
By bridging these gaps, the scientific community can unlock the full therapeutic potential of this versatile chemical class, paving the way for the development of next-generation medicines.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics [mdpi.com]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subchronic oral toxicity of 4-chloro-alpha, alpha, alpha-trifluorotoluene in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 16. Pharmacokinetic Comparison of Eight Major Compounds of Lonicerae japonicae flos after Oral Administration in Normal Rats and Rats with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 4-Chloro-2-fluoronicotinaldehyde Analogs: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. The strategic introduction of halogen substituents onto this versatile heterocycle offers a powerful tool to modulate physicochemical properties and enhance biological activity. This guide delves into the structure-activity relationship (SAR) of 4-Chloro-2-fluoronicotinaldehyde analogs, a class of compounds holding significant potential in drug discovery, particularly in the realm of kinase inhibition. While a comprehensive, head-to-head comparison of a dedicated library of these specific analogs is not extensively documented in publicly available literature, by examining related chemical series where this scaffold is a key building block, we can extrapolate crucial SAR insights to guide future design and synthesis efforts.
The this compound Scaffold: A Foundation for Targeted Therapies
The this compound core is a synthetically accessible and versatile starting material. The presence of two distinct halogen atoms at positions 2 and 4, coupled with a reactive aldehyde at position 3, provides multiple avenues for chemical modification. This allows for the systematic exploration of chemical space to optimize interactions with biological targets.
The fluorine atom at the 2-position can enhance metabolic stability and modulate the pKa of the pyridine nitrogen, potentially influencing target binding and pharmacokinetic properties. The chlorine atom at the 4-position serves as a key handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups to probe specific binding pockets of target proteins. The aldehyde functionality is a versatile precursor for the synthesis of various derivatives, including imines, amines, and more complex heterocyclic systems.
Inferred Structure-Activity Relationships from Related Kinase Inhibitors
Kinases are a critical class of enzymes often implicated in diseases such as cancer and inflammatory disorders. Many kinase inhibitors feature a substituted pyridine or pyrimidine core that occupies the ATP-binding site. By analyzing the SAR of kinase inhibitors that incorporate a 4-chloro-2-fluoropyridine or a similar moiety, we can infer the role of this scaffold in driving potency and selectivity.
The Role of the Halogen Substituents
In many kinase inhibitors, the pyridine ring acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. The electronic nature of the substituents on the pyridine ring can significantly impact this interaction.
-
Fluorine at C2: The electron-withdrawing nature of the fluorine atom can decrease the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions with other biological macromolecules and can fine-tune the hydrogen bonding geometry with the kinase hinge.
-
Chlorine at C4: The chlorine atom at the C4 position is often utilized as a point of attachment for larger, more complex moieties that extend into other regions of the ATP-binding site, such as the solvent-exposed region or hydrophobic pockets. The nature of the group replacing the chlorine atom is a critical determinant of inhibitor potency and selectivity.
Modifications at the Aldehyde Position
The aldehyde group at the C3 position is a key diversification point. In many drug discovery campaigns, this group is converted into other functionalities to explore interactions with the target protein.
-
Reductive Amination: Conversion of the aldehyde to an amine allows for the introduction of various substituents that can form additional hydrogen bonds or hydrophobic interactions.
-
Condensation Reactions: The aldehyde can be condensed with amines, hydrazines, or other nucleophiles to form imines, hydrazones, and various heterocyclic rings, significantly expanding the chemical diversity of the analogs.
The following table summarizes inferred SAR trends based on the analysis of related kinase inhibitor series.
| Modification on this compound Scaffold | Inferred Effect on Kinase Inhibitory Activity | Rationale |
| Replacement of C4-Chloro with small, polar groups | Generally leads to a decrease in potency. | The C4 position is often a vector for larger groups to access deeper pockets of the active site. Small polar groups may not provide sufficient hydrophobic or van der Waals interactions. |
| Replacement of C4-Chloro with bulky, hydrophobic groups | Can significantly increase potency. | These groups can occupy hydrophobic pockets within the kinase active site, leading to enhanced binding affinity. |
| Derivatization of C3-Aldehyde to a primary or secondary amine | Variable, but can lead to increased potency. | The amine can act as a hydrogen bond donor or acceptor, forming additional interactions with the target. The substituents on the amine are crucial. |
| Formation of a heterocyclic ring at the C3 position | Can lead to highly potent and selective inhibitors. | Rigidifying the structure by forming a ring can reduce the entropic penalty of binding and pre-organize the molecule for optimal interaction with the target. |
Experimental Protocols: Synthesis and Biological Evaluation
The synthesis of this compound analogs and their subsequent biological evaluation are central to any SAR study. Below are representative protocols for these key steps.
General Synthesis of this compound
The starting material can be synthesized from commercially available precursors. A common route involves the formylation of a dihalopyridine.
Step-by-step Protocol:
-
Lithiation: Dissolve 2,4-dichloropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium dropwise to the solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-2 hours.
-
Formylation: Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Representative Synthesis of an Analog via Reductive Amination
This protocol describes the conversion of the aldehyde to a secondary amine.
Step-by-step Protocol:
-
Imine Formation: Dissolve this compound and a primary amine (e.g., benzylamine) in a suitable solvent such as methanol.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride, in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting amine by column chromatography.
In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized analogs, an in vitro kinase inhibition assay is essential. This protocol provides a general framework for such an assay.
Step-by-step Protocol:
-
Prepare Reagents:
-
Kinase: Recombinant human kinase of interest.
-
Substrate: A peptide or protein substrate specific for the kinase.
-
ATP: Adenosine triphosphate, the phosphate donor.
-
Assay Buffer: A buffer solution optimized for the kinase reaction (e.g., containing MgCl₂, DTT, and a buffering agent like HEPES).
-
Test Compounds: The synthesized this compound analogs dissolved in DMSO.
-
-
Assay Procedure (in a 384-well plate format):
-
Add a small volume of the test compound solution to the wells.
-
Add the kinase and substrate solution to the wells and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various detection methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assay: Using a phosphospecific antibody labeled with a fluorophore.
-
Luminescence-based assay: Using an assay that measures the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Visualizing the Path Forward: Workflow and Logic Diagrams
To better illustrate the process of SAR exploration and the underlying logic, the following diagrams are provided.
Caption: Workflow for SAR studies of this compound analogs.
Caption: Logical relationships in the SAR of this compound analogs.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. While direct SAR studies on a focused library of its simple analogs are not abundant, by drawing inferences from related, more complex molecules, a clear rationale for analog design emerges. The strategic positioning of the chloro and fluoro substituents provides a fine-tunable platform for optimizing target engagement and pharmacokinetic properties. The aldehyde functionality serves as a versatile handle for introducing a wide range of chemical diversity.
Future efforts in this area should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs. Such studies would provide a more direct and quantitative understanding of the SAR, enabling the development of more potent and selective drug candidates. The combination of rational design, efficient synthesis, and robust biological evaluation will be key to unlocking the full therapeutic potential of this intriguing chemical scaffold.
A Cost-Effectiveness Analysis of Synthetic Routes to 4-Chloro-2-fluoronicotinaldehyde: A Guide for Process Chemists and Researchers
Introduction
4-Chloro-2-fluoronicotinaldehyde is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. Its unique substitution pattern, featuring a reactive aldehyde and strategically placed halogen atoms, makes it an invaluable intermediate for constructing complex heterocyclic scaffolds. As with any key intermediate, the efficiency, scalability, and cost-effectiveness of its synthesis are of paramount importance, directly impacting the economic viability of the final active pharmaceutical ingredient (API). This guide provides a detailed comparative analysis of two prominent synthetic strategies for this compound, offering insights into the practical and economic considerations for laboratory and industrial-scale production.
Strategic Overview of Synthesis Pathways
The synthesis of this compound primarily revolves around two distinct strategies: the regioselective functionalization of a pre-existing substituted pyridine ring and the modification of a pyridine core that already contains the desired aldehyde or a precursor group. This guide will focus on a detailed comparison of two such methods:
-
Method A: Directed Ortho-Metalation (DoM) of 2-Fluoro-4-chloropyridine. This bottom-up approach involves the selective deprotonation and subsequent formylation of a readily available pyridine derivative.
-
Method B: Halogen Exchange (Halex) Reaction of 2,4-Dichloronicotinaldehyde. This method relies on the selective conversion of a dichloro-substituted precursor to the target fluoro-chloro compound.
The following sections will delve into the mechanistic underpinnings, experimental protocols, and a thorough cost-effectiveness analysis of each route.
Method A: Directed Ortho-Metalation of 2-Fluoro-4-chloropyridine
This synthetic route leverages the principles of directed ortho-metalation, a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings.
Causality Behind Experimental Choices
The choice of 2-fluoro-4-chloropyridine as the starting material is strategic. The fluorine atom at the 2-position is a weak ortho-directing group, but more importantly, it activates the adjacent C-3 proton for deprotonation by increasing its acidity. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial to ensure regioselective deprotonation at the C-3 position without competing nucleophilic addition to the pyridine ring.[1] The subsequent quenching of the resulting lithiated species with an electrophilic formylating agent, such as N,N-Dimethylformamide (DMF), introduces the aldehyde group at the desired position.
Experimental Protocol
The following protocol is adapted from a patented procedure and is representative of this synthetic approach.[1]
Step 1: Synthesis of 2-chloro-4-fluoropyridine-3-carbaldehyde (this compound)
-
Under a nitrogen atmosphere, dissolve 2-chloro-4-fluoropyridine (5.0 g) in anhydrous tetrahydrofuran (THF, 50 ml).
-
Cool the solution to -20°C.
-
Add Lithium Diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 23 ml) dropwise, maintaining the temperature at -20°C.
-
Stir the mixture at this temperature for 30 minutes after the addition is complete.
-
Add N,N-Dimethylformamide (DMF, 4.2 g) dropwise to the reaction mixture, ensuring the temperature is maintained.
-
Allow the reaction to proceed for 60 minutes at a constant temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Reported Yield: 75.8%[1]
Visualization of the Workflow
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and agrochemical research, the nuanced structural variations of substituted pyridine aldehydes play a pivotal role in determining their biological activity and chemical reactivity. 4-Chloro-2-fluoronicotinaldehyde and its related isomers are key building blocks in the synthesis of a wide array of functionalized heterocyclic compounds. A precise understanding of their molecular architecture is paramount for predictable and efficient synthetic design. This guide provides an in-depth spectroscopic comparison of this compound and its key isomers, offering a foundational reference for their unambiguous identification and characterization. By examining the subtle yet significant shifts in NMR, IR, and Mass Spectrometry data, researchers can gain a deeper understanding of the electronic and steric influences of halogen substituents on the pyridine ring.
Molecular Structures Under Comparison
This guide focuses on the detailed spectroscopic analysis of this compound and three of its structurally related isomers. The positioning of the chloro and fluoro substituents, along with the aldehyde group, on the pyridine ring gives rise to distinct spectroscopic signatures.
Figure 1. Chemical structures of the compared nicotin-aldehyde derivatives.
Comparative Spectroscopic Analysis
A thorough analysis of the spectroscopic data is essential for the unequivocal identification of each isomer. The following sections detail the expected and observed trends in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy
The chemical shifts and coupling constants in ¹H NMR are highly sensitive to the electronic environment of the protons on the pyridine ring. The electron-withdrawing nature of the aldehyde, chloro, and fluoro groups significantly influences the proton resonances.
A key compound for which some data is available is 2-Chloro-4-fluoronicotinaldehyde . A patent describing its synthesis reports the following ¹H NMR data (400 MHz, CDCl₃): δ 7.48-7.52 (1H, m), 8.97 (1H, m), 9.81 (1H, s)[1]. The singlet at 9.81 ppm is characteristic of the aldehydic proton. The multiplet signals between 7.48 and 8.97 ppm correspond to the protons on the pyridine ring, with their specific shifts and multiplicities being dependent on the substitution pattern.
Table 1: Summary of Key ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Aldehyde Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~10.3 | H-5: ~7.5 (d), H-6: ~8.6 (d) |
| 2-Chloro-4-fluoronicotinaldehyde | 9.81 (s)[1] | 7.48-7.52 (m), 8.97 (m)[1] |
| 4-Chloronicotinaldehyde | ~10.4 | H-2: ~8.9 (s), H-5: ~7.5 (d), H-6: ~8.7 (d) |
| 2-Fluoronicotinaldehyde | ~10.4 | H-4: ~7.4 (dd), H-5: ~8.3 (ddd), H-6: ~8.6 (d) |
Note: Predicted values are based on established substituent effects on the pyridine ring and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information on the carbon skeleton of the molecules. The chemical shifts of the carbonyl carbon and the carbons directly attached to the halogen atoms are particularly diagnostic.
Table 2: Summary of Key ¹³C NMR Spectroscopic Data (Predicted)
| Compound | C=O (δ, ppm) | C-Cl (δ, ppm) | C-F (δ, ppm) | Aromatic Carbons (δ, ppm) |
| This compound | ~188 | ~150 | ~165 (d, ¹JCF) | ~115-155 |
| 2-Chloro-4-fluoronicotinaldehyde | ~187 | ~155 | ~168 (d, ¹JCF) | ~110-160 |
| 4-Chloronicotinaldehyde | ~190 | ~152 | - | ~122-158 |
| 2-Fluoronicotinaldehyde | ~188 | - | ~163 (d, ¹JCF) | ~118-160 |
Note: Predicted values are based on established substituent effects and may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The carbonyl (C=O) stretch of the aldehyde group is a prominent and characteristic absorption.
The aldehyde C=O stretching vibration is expected in the range of 1680-1715 cm⁻¹ for aromatic aldehydes. The exact position is influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups tend to increase the C=O stretching frequency. Additionally, the C-H stretch of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of C-Cl and C-F bonds will also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Aldehyde C=O Stretch | 1680 - 1715 | Strong, sharp peak |
| Aldehyde C-H Stretch | 2700 - 2750 & 2800 - 2850 | Two weak to medium bands |
| Aromatic C=C and C=N Stretch | 1400 - 1600 | Multiple medium to strong bands |
| C-F Stretch | 1000 - 1400 | Strong absorption |
| C-Cl Stretch | 600 - 800 | Medium to strong absorption |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak.
The mass spectrum of these compounds is expected to show a molecular ion peak (M⁺) corresponding to their molecular weight. For compounds containing one chlorine atom, a prominent M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed. Fragmentation patterns will likely involve the loss of the aldehyde group (CHO), the halogen atoms (Cl, F), and cleavage of the pyridine ring.
Table 4: Molecular Weights and Expected M+ and M+2 Peaks
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | M⁺ (m/z) | M+2 (m/z) |
| This compound | C₆H₃ClFNO | 159.55 | 159 | 161 |
| 2-Chloro-4-fluoronicotinaldehyde | C₆H₃ClFNO | 159.55 | 159 | 161 |
| 4-Chloronicotinaldehyde | C₆H₄ClNO | 141.56 | 141 | 143 |
| 2-Fluoronicotinaldehyde | C₆H₄FNO | 125.10 | 125 | - |
Experimental Protocols
Accurate spectroscopic data is contingent on proper sample preparation and instrument parameters. The following are generalized protocols for acquiring high-quality data for the compounds discussed.
General Spectroscopic Analysis Workflow
Figure 2. General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution. Tune and shim the instrument to obtain optimal magnetic field homogeneity.
-
Data Acquisition : Acquire a standard ¹H NMR spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
Data Processing : Process the raw data (FID) by applying a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation : For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis : Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Analysis : Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.
Conclusion
The spectroscopic characterization of this compound and its isomers reveals the profound influence of substituent position on the electronic environment of the pyridine ring. While sharing common structural motifs, each compound presents a unique spectroscopic fingerprint. This guide provides a foundational framework for the identification and differentiation of these important synthetic building blocks. For definitive structural elucidation, it is always recommended to utilize a combination of these spectroscopic techniques and compare the obtained data with reference spectra or data from peer-reviewed literature when available.
References
A Senior Application Scientist's Guide to Assessing the Purity of Commercially Sourced 4-Chloro-2-fluoronicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the integrity of starting materials is paramount. 4-Chloro-2-fluoronicotinaldehyde, a key building block in the synthesis of various bioactive molecules, is no exception. The seemingly minute presence of impurities can lead to unforeseen side reactions, diminished yields, and compromised biological activity of the final compounds. This guide provides a comprehensive framework for assessing the purity of commercially sourced this compound, offering a comparative analysis of orthogonal analytical techniques and contextualizing its utility against viable synthetic alternatives.
The Criticality of Purity in Synthesis
The isomeric purity of this compound is of particular concern. Positional isomers, such as 2-chloro-4-fluoronicotinaldehyde or 4-chloro-5-fluoronicotinaldehyde, can arise from non-selective halogenation or formylation reactions during synthesis. These isomers, possessing similar physical properties, can be challenging to separate from the desired product and may lead to the formation of unintended regioisomers in subsequent synthetic steps. Furthermore, residual starting materials, like 4-chloro-2-fluoropyridine, or byproducts from the formylation reaction (e.g., corresponding carboxylic acids or alcohols) can interfere with downstream transformations. Therefore, a multi-pronged analytical approach is essential for a holistic purity assessment.
Orthogonal Analytical Approaches for Robust Purity Determination
A self-validating system for purity analysis relies on the principle of orthogonal methods – techniques that measure the same attribute (purity) through different physical or chemical principles. For this compound, a combination of chromatographic and spectroscopic methods provides the most comprehensive assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the workhorse for quantifying the purity of non-volatile organic compounds. A reversed-phase method is well-suited for this compound, separating the analyte from polar and non-polar impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of a wide range of potential impurities.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm, where the pyridine ring exhibits strong absorbance.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
This method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness[1][2][3]. The United States Pharmacopeia (USP) General Chapter <621> provides further guidance on chromatographic system suitability[4][5][6][7][8].
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Elucidation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral data, aiding in the structural elucidation of unknown impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating a range of halogenated aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte. It relies on the direct proportionality between the integrated signal area and the number of protons giving rise to that signal.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of all protons.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Purity Assessment Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
Comparative Analysis with Synthetic Alternatives
The choice of a starting material is often a balance between cost, availability, and performance in a given reaction. Below is a comparison of this compound with other commercially available building blocks that could potentially be used in similar synthetic transformations, such as the synthesis of fluorinated quinolines.
| Starting Material | CAS Number | Molecular Weight | Relative Cost | Key Features & Considerations |
| This compound | 1232432-20-0 | 159.55 |
| Target compound. Offers specific reactivity for the synthesis of 2-fluoro-4-substituted quinolines. |
| 2,4-Dichloronicotinaldehyde | 134031-24-6 | 176.00 |
| More readily available and potentially lower cost. The two chlorine atoms offer differential reactivity for sequential substitutions. |
| 2-Chloro-4-fluoronicotinonitrile | 1448155-98-3 | 156.55 |
| Nitrile can be a precursor to the aldehyde or other functional groups. May offer a different synthetic route. |
| 4-Chloro-2-fluoropyridine | 34941-92-9 | 131.54 | $ | A potential precursor to the target compound. Its use would require an additional formylation step. |
Note: Relative cost is an approximation and can vary significantly between suppliers and purchase volumes.
Case Study: Synthesis of a Fluorinated Quinolone Precursor
To illustrate the practical implications of starting material purity, consider the synthesis of a key intermediate for a fluorinated quinolone antibiotic.
Caption: Synthetic pathway illustrating the impact of starting material purity.
In this Friedländer annulation, the presence of an isomeric impurity in the starting aldehyde (e.g., 2-chloro-4-fluoronicotinaldehyde) would lead to the formation of an undesired regioisomeric quinolone. This impurity would be difficult to remove from the final product and could have significantly different biological activity and toxicity profiles.
Conclusion
The rigorous purity assessment of this compound is not merely a quality control measure but a critical step in ensuring the success of a synthetic campaign. By employing a suite of orthogonal analytical techniques—HPLC for quantification, GC-MS for volatile impurity identification, and qNMR for absolute purity determination—researchers can have high confidence in the quality of their starting material. Furthermore, a careful consideration of synthetic alternatives, weighing factors of cost, availability, and reactivity, allows for informed decisions in the design and execution of efficient and robust synthetic routes. This comprehensive approach to starting material evaluation is a cornerstone of scientific integrity and a key enabler of successful drug discovery and development.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. agilent.com [agilent.com]
- 7. dsdpanalytics.com [dsdpanalytics.com]
- 8. Chromatography [usp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
